Palbociclib 2HCl
Description
Historical Context of Cyclin-Dependent Kinase Inhibitor Development
The journey to targeted cancer therapies like Palbociclib (B1678290) 2HCl began with fundamental discoveries in cell cycle regulation. Scientists identified cyclin-dependent kinases (CDKs) as crucial enzymes that drive the progression of the cell cycle. nih.govnih.gov Given that uncontrolled cell division is a hallmark of cancer, it was a logical step to target these kinases for therapeutic intervention. nih.gov
The initial wave of CDK inhibitors, often referred to as "pan-CDK" inhibitors, were not very specific and targeted a broad range of CDKs. nih.govrutgers.edu An example of these first-generation inhibitors is flavopiridol. nih.govrutgers.edu While promising in preclinical studies, many of these early inhibitors showed disappointing results in clinical trials, often due to significant toxicity. nih.govtandfonline.com
This led to the development of a new generation of CDK inhibitors with greater selectivity. nih.gov Palbociclib (formerly known as PD-0332991), along with ribociclib (B560063) and abemaciclib, emerged as highly selective inhibitors of CDK4 and CDK6. nih.gov This enhanced specificity was a critical advancement, leading to more substantial clinical activity and a better-managed side effect profile. nih.gov Palbociclib was the first of this new class to be approved, marking a significant milestone in the treatment of cancer. wikipedia.orgmdpi.com
Role of Palbociclib 2HCl as a Selective Cell Cycle Inhibitor in Cancer Therapy
This compound functions as a highly selective inhibitor of CDK4 and CDK6. selleckchem.commedkoo.comselleck.co.jp These two kinases, when complexed with their partner protein, cyclin D, play a pivotal role in the G1 phase of the cell cycle. wikipedia.org A key function of the CDK4/6-cyclin D complex is to phosphorylate the retinoblastoma (Rb) protein. nih.govmedkoo.com Phosphorylation of Rb allows the cell to pass the restriction point and commit to a new cycle of division. wikipedia.orgnih.gov
In many cancers, the regulation of this checkpoint is lost, leading to uncontrolled cell proliferation. wikipedia.org Palbociclib works by blocking the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of the Rb protein. nih.govinvivochem.com This action effectively arrests the cell cycle in the G1 phase, which in turn suppresses DNA replication and halts the proliferation of cancer cells. medkoo.cominvivochem.comdrugbank.com A crucial aspect of palbociclib's mechanism is its reliance on the presence of a functional Rb protein; it does not show antitumor activity in tumors where the Rb protein is deficient. dovepress.com
In Vitro Activity of Palbociclib
| Cell Line Type | IC50 Value | Effect |
|---|---|---|
| Retinoblastoma-positive tumor cells | Low nanomolar concentrations | Induces G1 arrest and blocks Rb phosphorylation. nih.gov |
| MDA-MB-435 (Colon Cancer) | 0.063 μM | Suppresses retinoblastoma phosphorylation at Ser795. invivochem.com |
| Luminal ER-positive and HER2-amplified breast cancer cell lines | 4 nM to 1 μM | Inhibits cell development. invivochem.com |
Therapeutic Significance in Hormone Receptor-Positive, HER2-Negative Advanced/Metastatic Breast Cancer
The primary therapeutic application of this compound is in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. wikipedia.orginvivochem.comdrugbank.com In this specific subtype of breast cancer, the combination of palbociclib with endocrine therapy has demonstrated significant clinical benefit. mdpi.com
Clinical trials have been instrumental in establishing the efficacy of palbociclib. The PALOMA series of trials, in particular, have provided robust evidence supporting its use.
PALOMA-1: This Phase II trial showed that the combination of palbociclib and letrozole (B1683767) more than doubled progression-free survival (PFS) compared to letrozole alone in postmenopausal women with newly diagnosed ER-positive, HER2-negative metastatic breast cancer. targetedonc.com The median PFS was 26.1 months with the combination versus 7.5 months with letrozole alone. targetedonc.com
PALOMA-3: This trial evaluated palbociclib in combination with fulvestrant (B1683766) in patients whose disease had progressed on prior endocrine therapy. nih.gov The results showed a significant extension in PFS for the palbociclib combination. nih.gov
It is important to note that while palbociclib has shown significant success in the metastatic setting, its benefit in the adjuvant setting (treatment after initial cancer therapy to suppress secondary tumor formation) has not been established. The PALLAS and PENELOPE-B trials, which investigated the addition of palbociclib to endocrine therapy in early-stage breast cancer, did not show a significant improvement in invasive disease-free survival. ascopost.comnih.govpfizer.comcancernetwork.comnih.govesmo.orgdocwirenews.comnih.govbreastcancertrials.org.auascopubs.org
Recent research from the PATINA trial has suggested a potential new application for palbociclib in patients with HR-positive, HER2-positive metastatic breast cancer, where it showed a significant improvement in progression-free survival when added to standard maintenance therapy. ascopost.comtargetedonc.comonclive.com
Key Clinical Trial Findings for Palbociclib in Advanced/Metastatic HR+/HER2- Breast Cancer
| Trial | Treatment Arms | Primary Endpoint | Result |
|---|---|---|---|
| PALOMA-1 (Phase II) | Palbociclib + Letrozole vs. Letrozole alone | Progression-Free Survival (PFS) | Median PFS 26.1 months vs. 7.5 months. targetedonc.com |
| PALOMA-2 (Phase III) | Palbociclib + Letrozole vs. Placebo + Letrozole | Progression-Free Survival (PFS) | Median PFS 24.8 months vs. 14.5 months. pfizer.com |
| PALOMA-3 (Phase III) | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | Progression-Free Survival (PFS) | Median PFS 9.5 months vs. 4.6 months. nih.gov |
| PADMA (Phase III) | Palbociclib + Endocrine Therapy vs. Chemotherapy | Time to Treatment Failure (TTF) | Median TTF 17.2 months vs. 6.1 months. oncologynewscentral.com |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| Abemaciclib | |
| Alvocidib | |
| AT7519 | |
| Bortezomib | |
| Dabrafenib | |
| Dinaciclib | |
| Exemestane | |
| Flavopiridol | |
| Fulvestrant | |
| Goserelin | |
| Letrozole | |
| Olomucine | |
| Palbociclib | |
| This compound | |
| Palbociclib dihydrochloride | |
| PD-0332991 | |
| Pertuzumab | |
| Ribociclib | |
| Roscovitine | |
| Seliciclib | |
| Tamoxifen (B1202) | |
| Trametinib (B1684009) | |
| Trastuzumab |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIVNBSTFKZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733858 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-11-2 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Palbociclib 2hcl
Selective Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Palbociclib (B1678290) is a highly selective, reversible inhibitor of CDK4 and CDK6. europa.eu These kinases are fundamental drivers of the cell cycle, and their inhibition by Palbociclib forms the cornerstone of its therapeutic effect.
Binding to the ATP Pocket of CDK4/6
Palbociclib exerts its inhibitory effect by binding to the ATP (adenosine triphosphate) pocket of both CDK4 and CDK6. invivochem.comresearchgate.netmdpi.com This binding action prevents the kinase from utilizing ATP, which is essential for its function. The interaction is highly specific, with Palbociclib forming hydrogen bonds with key amino acid residues within the ATP-binding site of the kinases. researchgate.net This competitive inhibition effectively blocks the catalytic activity of the CDK4/6 enzymes.
The potency of Palbociclib is demonstrated by its low half-maximal inhibitory concentrations (IC50), which are in the nanomolar range. Specifically, the IC50 for CDK4 is 11 nM and for CDK6 is 16 nM. medkoo.com
Specificity Profile Against Other Kinases
A crucial aspect of Palbociclib's mechanism is its high selectivity for CDK4 and CDK6 over other protein kinases. medkoo.comoncotarget.com This specificity is attributed to the unique structural features of the ATP-binding pockets of CDK4 and CDK6 compared to other kinases. For instance, the presence of certain amino acid residues in CDK4/6 allows for a favorable interaction with Palbociclib, while the corresponding residues in other kinases, such as CDK1 and CDK2, create an unfavorable electrostatic repulsion. researchgate.net Research has shown that Palbociclib has minimal to no activity against a wide panel of other kinases, which contributes to its targeted therapeutic action. medkoo.comdrugbank.com
Table 1: Kinase Inhibitory Profile of Palbociclib
| Kinase | IC50 (nM) |
|---|---|
| CDK4 | 11 |
| CDK6 | 16 |
| Other Kinases | Low to no activity |
This table summarizes the high selectivity of Palbociclib for CDK4 and CDK6.
Cell Cycle Regulation and G1-S Phase Transition Arrest
The primary consequence of CDK4/6 inhibition by Palbociclib is the arrest of the cell cycle at the G1-S phase transition. nih.govresearchgate.net This prevents cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. nih.govtargetedonc.com
Interaction with Cyclin D and CDK4/6 Complex Formation
In a normal cell cycle, the progression from the G1 to the S phase is driven by the formation of a complex between Cyclin D and CDK4/6. wikipedia.orgnih.gov This complex is a key regulator of the G1 checkpoint. The activity of the Cyclin D-CDK4/6 complex is essential for initiating the phosphorylation of the Retinoblastoma protein (Rb). nih.gov Palbociclib's inhibition of CDK4/6 disrupts the function of this critical complex. wikipedia.org
Inhibition of Retinoblastoma Protein (Rb) Phosphorylation
The phosphorylation of the Retinoblastoma protein (Rb) by the Cyclin D-CDK4/6 complex is a pivotal event in cell cycle progression. nih.govtargetedonc.com Phosphorylation inactivates Rb, which is a tumor suppressor protein. researchgate.net Palbociclib, by inhibiting CDK4/6, prevents the phosphorylation of Rb. invivochem.comresearchgate.net This results in Rb remaining in its active, hypophosphorylated state. nih.govresearchgate.net Studies have shown that treatment with Palbociclib leads to a significant reduction in the levels of phosphorylated Rb. researchgate.netresearchgate.net
Prevention of E2F Family Transcription Factor Release
In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors. atlasgeneticsoncology.orgwikipedia.org These transcription factors are crucial for the expression of genes required for the S phase, including those involved in DNA synthesis. atlasgeneticsoncology.orgembopress.org When Rb is phosphorylated, it releases E2F, allowing these transcription factors to activate the necessary genes for cell cycle progression. embopress.orgmdpi.com By preventing Rb phosphorylation, Palbociclib ensures that E2F remains bound to Rb, thereby repressing the transcription of genes essential for the G1-S transition. drugbank.commdpi.com This ultimately leads to cell cycle arrest. nih.gov
Induction of G1 Cell Cycle Arrest in Rb-Proficient Cancer Cells
The progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma tumor suppressor protein (Rb). wikipedia.orgrevvity.com In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes necessary for DNA replication and S-phase entry. oncotarget.comspandidos-publications.com The phosphorylation and subsequent inactivation of Rb are driven by the kinase activity of CDK4 and CDK6 complexed with their regulatory partner, Cyclin D. wikipedia.orgrevvity.com In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. revvity.com
Palbociclib selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. drugbank.cominvivochem.com This inhibition prevents the hyperphosphorylation of the Rb protein. nih.govtargetedonc.com As a result, Rb remains bound to E2F transcription factors, repressing the expression of E2F target genes and blocking the cell from passing the G1 restriction point. oncotarget.comaacrjournals.org This leads to a halt in cell cycle progression, arresting the cells in the G1 phase. spandidos-publications.comfrontiersin.org
This mechanism of action is critically dependent on the presence of a functional Rb protein. dovepress.com Therefore, Palbociclib-induced G1 arrest is a hallmark of its activity in Rb-proficient cancer cells. aacrjournals.orgplos.org In contrast, cancer cells that are Rb-deficient (lacking a functional Rb protein) are generally resistant to the effects of Palbociclib as they have lost this key regulatory checkpoint. dovepress.comaacrjournals.org Studies across various cancer cell lines have consistently demonstrated this effect. For instance, treatment of Rb-proficient breast cancer and sarcoma cell lines with Palbociclib leads to a significant increase in the proportion of cells in the G1 phase. frontiersin.orgaacrjournals.orgaacrjournals.org Similarly, in oral squamous cell carcinoma (OSCC) and gastric cancer cell lines, Palbociclib treatment results in a dose-dependent accumulation of cells in the G0/G1 phase. cancerbiomed.orgnih.gov
| Cell Line | Cancer Type | Rb Status | Palbociclib Concentration | Observation | Reference |
|---|---|---|---|---|---|
| MDA-MB-453 | Triple Negative Breast Cancer | Proficient | 2.5 µM | Significant increase in G1 phase cell population to ~90% after 48h. | plos.orgresearchgate.net |
| CAL27 & ORL-48 | Oral Squamous Cell Carcinoma | Proficient (Sensitive) | 0.06 to 0.5 µM | Dose-dependent increase in G0/G1 phase population after 24h. | cancerbiomed.org |
| AGS & HGC-27 | Gastric Cancer | Not specified | 0.5, 1, and 2 µM | Increased proportion of cells in the G1 phase and decreased proportion in the S phase. | nih.govspandidos-publications.com |
| HT-1080 & SK-LMS1 | Sarcoma | Proficient | Physiologically relevant doses | Arrested in G1 phase after 6 days of treatment. | aacrjournals.org |
| BT-549 & MDA-MB-468 | Triple Negative Breast Cancer | Negative | 2.5 µM | No significant induction of G1 arrest. | plos.orgresearchgate.net |
Downstream Cellular Effects
The induction of G1 cell cycle arrest by Palbociclib triggers several subsequent cellular events that collectively contribute to its anti-tumor activity.
Suppression of DNA Replication
A direct consequence of blocking the G1-S transition is the suppression of DNA synthesis. dovepress.comdrugbank.com By preventing the activation of E2F-responsive genes, Palbociclib halts the production of proteins essential for initiating and carrying out DNA replication. revvity.comaacrjournals.org This effect has been demonstrated experimentally through assays that measure the incorporation of nucleotide analogs, such as Bromodeoxyuridine (BrdU) or 5-ethynyl-2´-deoxyuridine (EdU), into newly synthesized DNA.
In multiple studies, treatment with Palbociclib has been shown to profoundly reduce the number of cells actively synthesizing DNA in various Rb-proficient cancer models, including liver, breast, and oral squamous cell carcinoma. dovepress.comcancerbiomed.orgbmj.com For example, in sensitive OSCC cell lines, Palbociclib treatment significantly decreased the number of EdU-positive cells, indicating a reduction in DNA synthesis activity. cancerbiomed.org Research also indicates that a prolonged G1 arrest induced by Palbociclib leads to a progressive decrease in the levels of replisome components, which are essential for assembling functional replication forks. nih.gov This impairment of origin licensing and replisome assembly can cause replication stress and failure to complete DNA replication, even in cells that might escape the initial G1 block. nih.gov
Reduction of Cellular Proliferation
The arrest of the cell cycle and suppression of DNA replication ultimately lead to a potent reduction in cellular proliferation. targetedonc.comcancerbiomed.org This cytostatic (growth-inhibiting) effect is a primary outcome of CDK4/6 inhibition in sensitive cancer cells. plos.org The anti-proliferative activity of Palbociclib has been extensively documented in preclinical models of breast cancer, gastric cancer, sarcoma, and hepatocellular carcinoma. dovepress.comaacrjournals.orgspandidos-publications.combmj.com
The potency of this effect is often quantified by the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell growth (GI50). Palbociclib typically demonstrates low nanomolar to low micromolar potency in sensitive, Rb-proficient cell lines. dovepress.comcancerbiomed.org For instance, a study on 16 OSCC cell lines found that 13 were sensitive to Palbociclib with GI50 values below 1 µM. cancerbiomed.org In gastric cancer cells, Palbociclib significantly inhibited proliferation in a dose-dependent manner. spandidos-publications.com
| Cell Line | Cancer Type | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Multiple OSCC Lines | Oral Squamous Cell Carcinoma | Crystal Violet Cytostatic Assay | 13 of 16 cell lines were sensitive with GI50 < 1 µM. | cancerbiomed.org |
| AGS & HGC-27 | Gastric Cancer | MTT & Colony Formation | Significant, dose-dependent inhibition of proliferation and colony formation. | spandidos-publications.com |
| MDA-MB-231 | Triple Negative Breast Cancer | MTT Proliferation Assay | IC50 of 0.85 µM after 72h treatment. | mdpi.com |
| MDA-MB-435 | Breast Cancer | Rb Phosphorylation Inhibition | IC50 of 0.063 µM for suppression of Rb phosphorylation at Ser795. | invivochem.com |
Induction of Cellular Senescence
Beyond inducing a reversible cell cycle arrest, sustained treatment with Palbociclib can drive cancer cells into a state of cellular senescence. drugbank.comfrontiersin.orgembopress.org Senescence is a stable, long-term withdrawal from the cell cycle, and its induction is considered an important mechanism of anti-cancer therapy. clinicaltrials.govuniroma1.it Palbociclib-induced senescence has been observed in breast cancer, melanoma, gastric cancer, and other tumor models. frontiersin.orgspandidos-publications.comnih.gov
This senescent state is characterized by distinct morphological and biochemical markers, including increased activity of senescence-associated β-galactosidase (SA-β-gal) and altered expression of cell cycle regulators like p16, p21, and p53. nih.govspandidos-publications.com For example, in gastric cancer cells, Palbociclib treatment significantly increased SA-β-gal staining and the expression of p16, p21, and p53 in a dose-dependent manner. nih.govspandidos-publications.com Similarly, in breast cancer and melanoma cells, Palbociclib was found to be a clear inducer of senescence. frontiersin.org Some research suggests that this pro-senescence effect is not solely explained by CDK4/6 inhibition and may involve other mechanisms, such as the activation of the 20S proteasome. embopress.org The induction of senescence represents a more durable anti-proliferative outcome than a temporary cell cycle arrest. dovepress.comclinicaltrials.gov
Preclinical Investigations of Palbociclib 2hcl
In Vitro Studies in Diverse Cancer Cell Lines
In vitro studies have consistently highlighted the sensitivity of estrogen receptor-positive (ER+) breast cancer cell lines to Palbociclib (B1678290). Profiling of a panel of breast cancer cell lines revealed that ER+ subtypes are particularly susceptible to the growth-inhibitory effects of Palbociclib. nih.govoncotarget.com This heightened sensitivity is often attributed to the hyperactivation of the cyclin D1-CDK4/6 pathway in these cells. nih.gov
Treatment of ER+ breast cancer cell lines, such as MCF-7 and T47D, with Palbociclib leads to a significant reduction in cell proliferation. oncotarget.combiorxiv.org This effect is mediated by the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. ascopost.comoncotarget.com Studies have shown that Palbociclib can effectively inhibit the growth of ER+ cell lines with half-maximal inhibitory concentrations (IC50) in the nanomolar range. For instance, in one study, MCF-7 cells showed an IC50 of 148 ± 25.7 nM for Palbociclib. biorxiv.org
Furthermore, Palbociclib has demonstrated synergistic effects when combined with anti-estrogen therapies like tamoxifen (B1202) and letrozole (B1683767) in ER+ cell lines. health.mildovepress.com This combination leads to a more profound inhibition of Rb phosphorylation and cell growth compared to either agent alone. ascopost.com Even in tamoxifen-resistant ER+ cell lines, Palbociclib has been shown to effectively inhibit the cell cycle. dovepress.com
| Cell Line | Cancer Type | Key Findings |
| MCF-7 | ER+ Breast Cancer | Highly sensitive to Palbociclib-induced growth inhibition and G1 arrest. oncotarget.combiorxiv.org Synergistic effects observed with anti-estrogen therapies. ascopost.comhealth.mil |
| T47D | ER+ Breast Cancer | Palbociclib inhibited migration and invasion. oncotarget.com |
| ZR-75-1 | ER+ Breast Cancer | Sensitive to Palbociclib, which inhibits thymidine (B127349) incorporation into DNA. selleckchem.com |
Preclinical evaluations have demonstrated the potential of Palbociclib in hepatocellular carcinoma (HCC). In vitro studies using a panel of human liver cancer cell lines have shown that Palbociclib can suppress cell proliferation by inducing a reversible G1 cell cycle arrest. bmj.comnih.gov This effect is dependent on the presence of a functional retinoblastoma (RB1) protein. bmj.comnih.gov
The growth of HCC cells is often driven by aberrant regulation of the cyclin D-CDK4-RB pathway, making it a rational target for CDK4/6 inhibitors. iiarjournals.org Palbociclib has been shown to exert a potent anti-proliferative effect on HCC cells, comparable to its effects in ER+ breast cancer cells. iiarjournals.org The combination of Palbociclib with other targeted agents, such as sorafenib (B1663141) and rapamycin, has shown synergistic effects in inhibiting HCC cell growth in vitro. iiarjournals.orgaacrjournals.org
| Cell Line | Cancer Type | Key Findings |
| Huh-7 | Hepatocellular Carcinoma | Palbociclib induced autophagy and apoptosis. iiarjournals.org |
| Hep3B | Hepatocellular Carcinoma | Palbociclib induced autophagy and apoptosis. iiarjournals.org |
| HepG2 | Hepatocellular Carcinoma | Palbociclib treatment led to an increase in senescence-associated β-galactosidase staining. aacrjournals.org |
Preclinical studies have indicated that Palbociclib is effective against melanoma cell lines, particularly those with specific genetic alterations. A significant number of melanoma cell lines, approximately 37 out of 47 in one study, were found to be sensitive to Palbociclib. amegroups.org This sensitivity is often linked to the loss of p16INK4a, a tumor suppressor that regulates CDK4/6, and the presence of a functional Rb1 protein. amegroups.org
In melanoma cell lines, Palbociclib has been shown to induce cell cycle arrest and cellular senescence. tandfonline.comnih.gov Continuous administration of Palbociclib in vitro has been demonstrated to trigger geroconversion, a transition from reversible cell cycle arrest to irreversible senescence. tandfonline.com The compound has also been shown to inhibit the growth of melanoma cells harboring BRAFV600 mutations, especially in the context of CDKN2A loss. aacrjournals.org
| Cell Line | Cancer Type | Key Findings |
| Multiple Melanoma Cell Lines | Melanoma | 37 of 47 cell lines were sensitive to Palbociclib. amegroups.org Palbociclib induced senescence. nih.govnih.gov |
| BRAFV600MUT Melanoma Cell Lines | Melanoma | Sensitivity highlighted in cell lines with CDKN2A loss. aacrjournals.org |
| CMM10, CMM12, LMCK | Canine Melanoma | Sensitive to Palbociclib treatment, showing reduced cell numbers. frontiersin.org |
| OLGA | Canine Melanoma | Less sensitive to Palbociclib treatment compared to other canine melanoma cell lines. frontiersin.org |
In vitro studies have demonstrated the potency of Palbociclib in a majority of oral squamous cell carcinoma (OSCC) cell lines. Research has shown that approximately 80% of OSCC cell lines are sensitive to Palbociclib at sub-micromolar concentrations. sciopen.com The compound effectively inhibits the growth, migration, and invasive capabilities of OSCC cells, while also promoting cellular senescence and apoptosis. researchgate.net
The mechanism of action in OSCC cells involves the inhibition of Rb phosphorylation, leading to a G0/G1 cell cycle arrest. sciopen.com Palbociclib has been shown to downregulate the expression of proteins involved in cell cycle progression and DNA repair. researchgate.net However, resistance to Palbociclib in some OSCC cell lines has been associated with mutations in the PIK3CA gene. sciopen.com
| Cell Line | Cancer Type | Key Findings |
| CAL27 | Oral Squamous Cell Carcinoma | Sensitive to Palbociclib, showing reduced proliferation and G0/G1 arrest. sciopen.com |
| ORL-48 | Oral Squamous Cell Carcinoma | Sensitive to Palbociclib, with reduced proliferation and G0/G1 arrest. sciopen.com |
| ORL-115 | Oral Squamous Cell Carcinoma | Resistant to the anti-proliferative effects of Palbociclib. sciopen.com |
| SAS | Oral Squamous Cell Carcinoma | Palbociclib significantly inhibited growth, migration, and invasion, and induced apoptosis. researchgate.netaacrjournals.org |
| OECM1 | Oral Squamous Cell Carcinoma | Palbociclib inhibited cell growth and colony formation. researchgate.net |
Preclinical research suggests that Palbociclib holds potential for the treatment of certain types of leukemia. In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, Palbociclib has been shown to induce significant growth arrest in the G1 phase of the cell cycle. haematologica.org This effect is observed across a range of concentrations and is associated with a decrease in the phosphorylation of the Rb protein. haematologica.org
Similarly, in acute myeloid leukemia (AML) cell lines with FLT3 mutations, Palbociclib has demonstrated the ability to inhibit cell growth. nih.gov Treatment with Palbociclib in these cells led to a dose-dependent decrease in the mRNA levels of key signaling proteins like AKT and AURORA kinases. nih.gov Synergistic effects have been observed when Palbociclib is combined with inhibitors of these kinases. nih.gov Preclinical data also indicates that Palbociclib can sensitize multiple myeloma cells to other cytotoxic agents. mdpi.com
| Cell Line | Cancer Type | Key Findings |
| REH, MHH CALL4, KOPN8 | B-cell Acute Lymphoblastic Leukemia | Palbociclib induced significant G1 growth arrest. haematologica.org |
| MOLM-14, PL-21, MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | Palbociclib decreased AURK and AKT mRNA levels; showed synergy with AURK and AKT inhibitors. nih.gov |
| K562 | Chronic Myelogenous Leukemia | Palbociclib re-sensitized doxorubicin-resistant cells by down-regulating P-gp. metu.edu.tr |
| CRRF-CEM | Acute Lymphoblastic Leukemia | Palbociclib inhibited thymidine incorporation with an IC50 between 0.04-0.17 μM. selleckchem.com |
In vitro investigations in cervical cancer cell lines have explored the effects of Palbociclib, particularly in combination with other agents. In HeLa cells, pretreatment with Palbociclib was found to enhance the cytotoxic effect of cisplatin (B142131). researchgate.net This sequential treatment induced a higher expression of apoptosis-related proteins. researchgate.net However, some studies have noted that HeLa cells exhibit relative insensitivity to Palbociclib when used as a monotherapy, showing a high IC50 and no significant alteration in the cell cycle. researchgate.net In doxorubicin-resistant HeLa cells, Palbociclib was shown to re-sensitize the cells to doxorubicin (B1662922) by down-regulating the P-gp transporter. metu.edu.tr
| Cell Line | Cancer Type | Key Findings |
| HeLa | Cervical Cancer | Palbociclib pretreatment enhanced cisplatin cytotoxicity. researchgate.net Showed relative insensitivity to Palbociclib monotherapy in some studies. researchgate.net Re-sensitized doxorubicin-resistant cells. metu.edu.tr |
Other Cancer Cell Lines (e.g., A549, MDA-MB-231, HT-29)
Palbociclib has been investigated in a variety of other cancer cell lines, demonstrating a range of activities. In the A549 non-small cell lung cancer (NSCLC) cell line, treatment with palbociclib was found to alter nucleotide biosynthesis and increase dependence on glutamine. nih.gov Specifically, it was observed to decrease glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway (PPP) by reducing the activity of glucose 6-phosphate dehydrogenase, the pathway's rate-limiting enzyme. nih.gov These metabolic changes were found to be dependent on the presence of the retinoblastoma (RB) protein. nih.gov
In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, palbociclib has shown antiproliferative and antimetastatic activity. dovepress.com It has been demonstrated to inhibit the migration and invasion of MDA-MB-231 cells in a dose-dependent manner. nih.gov Studies have also explored its use in combination with other agents. For instance, combining palbociclib with the multi-targeted receptor tyrosine kinase inhibitor sunitinib (B231) showed synergistic anti-tumor effects in cell viability experiments. researchgate.netnih.gov Another study showed that palbociclib could sensitize MDA-MB-231 cells to cisplatin. mdpi.com
The HT-29 colon cancer cell line has also been used to evaluate the effects of palbociclib, particularly in combination therapies. Cell viability experiments supported the synergistic inhibitory effect of combining palbociclib and sunitinib in this cell line. researchgate.netnih.gov
The table below summarizes the observed effects of Palbociclib on these cell lines.
| Cell Line | Cancer Type | Key Findings | Citations |
| A549 | Non-Small Cell Lung Cancer | Alters nucleotide biosynthesis, increases glutamine dependency, and decreases pentose phosphate pathway activity. | nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibits migration and invasion. Shows synergistic effects with sunitinib and sensitizes cells to cisplatin. | dovepress.comnih.govresearchgate.netnih.govmdpi.com |
| HT-29 | Colon Cancer | Demonstrates synergistic anti-tumor effects when combined with sunitinib. | researchgate.netnih.gov |
Analysis of Antiproliferative Activity and Cell Cycle Effects
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), consistently demonstrates antiproliferative activity by inducing cell cycle arrest at the G1 phase. frontiersin.orgspandidos-publications.com This mechanism is primarily mediated through the inhibition of retinoblastoma (Rb) protein phosphorylation. frontiersin.orgpfizeroncologydevelopment.com By preventing the phosphorylation of Rb, palbociclib keeps Rb in its active, hypophosphorylated state, where it binds to the E2F family of transcription factors, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. dovepress.comfrontiersin.org
This G1 arrest has been observed across a wide range of cancer cell lines, including those from breast cancer, gastric cancer, and multiple myeloma. spandidos-publications.compfizeroncologydevelopment.comamegroups.org In gastric cancer cell lines AGS and HGC-27, palbociclib not only induced G1 phase arrest but also promoted cell senescence and apoptosis in a dose-dependent manner. spandidos-publications.comnih.gov Similarly, in multiple myeloma cell lines with the t(11;14) translocation, palbociclib robustly inhibited cell viability and caused an increase in the proportion of cells in the G1 phase. amegroups.org
The effectiveness of palbociclib is often linked to the presence of a functional Rb protein. dovepress.com Cell lines with deficient Rb expression have shown resistance to the antiproliferative effects of palbociclib. dovepress.com
The table below provides a summary of the cell cycle effects of Palbociclib.
| Cell Line(s) | Cancer Type | Effect | Mechanism | Citations |
| ER-positive breast cancer cells | Breast Cancer | Blocks cell cycle progression from G1 to S phase. | Inhibition of CDK4/6 and subsequent inhibition of Rb phosphorylation. | pfizeroncologydevelopment.com |
| AGS, HGC-27 | Gastric Cancer | Induces G1 phase cell cycle arrest, senescence, and apoptosis. | Inhibition of the Notch pathway. | spandidos-publications.comnih.gov |
| U266, KMS27 | Multiple Myeloma (t(11;14)) | Inhibits cell viability and increases the percentage of cells in the G1 phase. | Reduction of dihydrofolate reductase (DHFR) expression. | amegroups.org |
| Various | Breast Cancer, Melanoma, Leukemia, Lymphoma | Decreased Rb phosphorylation and G1 arrest. | Selective CDK4/6 inhibition. | oncotarget.com |
In Vivo Studies Using Preclinical Models
Genetically Engineered Mouse Models of Liver Cancer
In vivo studies utilizing genetically engineered mouse models (GEMMs) of liver cancer have demonstrated the therapeutic potential of palbociclib. bmj.comnih.govnih.gov In a mosaic mouse model of liver cancer driven by Myc and p53-sgRNA, palbociclib treatment effectively decreased the tumor burden. bmj.com These studies have shown that palbociclib, either as a single agent or in combination with other drugs like sorafenib, can impair tumor growth and significantly increase survival in preclinical models of hepatocellular carcinoma (HCC). bmj.comnih.govnih.gov The combination of palbociclib with sorafenib, a standard-of-care treatment for HCC, has been shown to enhance the therapeutic impact and is well-tolerated. bmj.comnih.gov Furthermore, research in a transgenic mouse model of HCC (TG221) indicated that combining palbociclib with miR-199a-3p mimics led to a significant reduction in the number and size of tumor nodules compared to either agent used alone. nih.gov
Human HCC Xenografts
Palbociclib has shown significant antitumor effects in human hepatocellular carcinoma (HCC) xenograft models. bmj.comnih.govnih.gov Studies have reported that palbociclib treatment effectively suppresses tumor growth in these in vivo models. bmj.comnih.gov The mechanism of action involves the inhibition of cell proliferation through the induction of a reversible cell cycle arrest. nih.gov The efficacy of palbociclib in these models is often dependent on the status of the retinoblastoma (RB1) gene, with RB1 loss being a primary mechanism of both intrinsic and acquired resistance. bmj.comnih.gov Consequently, it is suggested that patients with RB1-proficient tumors, which constitute a majority of HCC cases, could potentially benefit from palbociclib therapy. nih.govnih.gov Combination therapy with sorafenib has also been shown to be effective in HCC xenografts, leading to impaired tumor growth and increased survival. nih.govnih.gov Another study demonstrated that while palbociclib alone did not affect the growth of induced HCC (iHCC) cells in vitro, the combination with the MEK inhibitor trametinib (B1684009) suppressed the growth of iHCC in a xenograft model. embopress.org
Breast Cancer Xenograft Models (e.g., ER-positive, patient-derived)
Palbociclib has been extensively studied in various breast cancer xenograft models, particularly those that are estrogen receptor-positive (ER+). In a patient-derived ER-positive breast cancer xenograft model, the combination of palbociclib and letrozole demonstrated enhanced inhibition of Rb phosphorylation, downstream signaling, and tumor growth compared to either drug administered alone. pfizeroncologydevelopment.comahdbonline.com Similarly, in an ER+ T47D model of spontaneous breast cancer metastasis, palbociclib treatment significantly reduced primary tumor growth and the number of skeletal tumors. mdpi.com
In the ER+ MCF-7 breast cancer xenograft model, the combination of palbociclib with entinostat (B1683978) synergistically inhibited tumor growth more effectively than either drug alone. theoncologynurse.com Furthermore, combining palbociclib with endocrine therapies like tamoxifen or fulvestrant (B1683766) also resulted in improved antitumor efficacy in this model. oncotarget.com
In the context of triple-negative breast cancer (TNBC), palbociclib has also shown activity. In the MDA-MB-231 xenograft model, continuous palbociclib treatment significantly inhibited tumor growth in bone. mdpi.com A combination of palbociclib as a senescence inducer with navitoclax, which removes senescent cells, delayed tumor growth and reduced metastases in a mouse xenograft model of human TNBC. mdpi.com
The table below summarizes the findings in various breast cancer xenograft models.
| Xenograft Model | Cancer Subtype | Key Findings | Citations |
| Patient-Derived Xenograft | ER-positive | Combination with letrozole enhanced inhibition of tumor growth. | pfizeroncologydevelopment.comahdbonline.com |
| T47D | ER-positive | Inhibited primary tumor growth and bone metastasis. | mdpi.com |
| MCF-7 | ER-positive | Synergistic tumor growth inhibition with entinostat; improved efficacy with tamoxifen or fulvestrant. | oncotarget.comtheoncologynurse.com |
| MDA-MB-231 | Triple-Negative | Inhibited tumor growth in bone; delayed tumor growth and reduced metastases when combined with navitoclax. | mdpi.commdpi.com |
| ZR-75-1 | ER-positive | Showed significant tumor growth inhibition. | oncotarget.com |
Patient-Derived Xenograft (PDX) Models in Various Solid Tumors
Patient-derived xenograft (PDX) models, which are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered to more accurately reflect human tumor biology and are increasingly used to evaluate anticancer agents. researchgate.netoncodesign-services.commdpi.com Palbociclib has been evaluated in PDX models across a range of solid tumors, often in combination with other therapeutic agents.
In a study involving 23 PDX models derived from patients with various solid tumors, the combination of palbociclib and sunitinib demonstrated a synergistic inhibitory effect in 74% of the models without unexpected toxicities. researchgate.netnih.gov
In the context of breast cancer, two ER+/PR+/Her2- PDX models from patients with luminal B breast cancers were used to test the combination of eribulin (B193375) and palbociclib, which resulted in markedly superior anticancer activity compared to either agent alone. oncodesign-services.com Another study established two ER+/HER2- PDX models from the same patient before and after developing resistance to palbociclib, providing a valuable tool for studying acquired resistance mechanisms. aacrjournals.org Furthermore, in a PIK3CA-mutant, HR+ breast cancer PDX model resistant to palbociclib, the combination of onvansertib (B609756) and alpelisib (B612111) induced potent tumor growth inhibition. bohrium.com The triplet combination of gedatolisib, fulvestrant, and palbociclib has also shown efficacy in a breast cancer xenograft model. aacrjournals.org
For glioblastoma, a PDX model established from an epithelioid glioblastoma with a BRAF V600E mutation and CDKN2A deletion showed that treatment with palbociclib significantly reduced tumor size. e-century.us In patient-derived xenograft models of medulloblastoma, palbociclib has also been shown to significantly extend survival. mdpi.com
Evaluation of Tumor Growth Inhibition and Survival Benefit
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant anti-tumor activity in various preclinical cancer models, leading to tumor growth inhibition and improved survival. bmj.combiorxiv.orgahdbonline.com
In preclinical models of hepatocellular carcinoma (HCC), palbociclib effectively suppressed cell proliferation in human liver cancer cell lines. bmj.comnih.gov It also impaired tumor growth in vivo in both genetically engineered mouse models of liver cancer and human HCC xenografts. bmj.com When used as a single agent, palbociclib significantly delayed tumor growth and increased median survival. bmj.com For instance, in a human HCC xenograft model, palbociclib treatment alone increased median survival to 16 days compared to the control group. bmj.com The combination of palbociclib with sorafenib resulted in an even more pronounced reduction in tumor growth and a significant increase in median survival to 22 days. bmj.com
In the context of HER2+ breast cancer, in vivo studies using a BT474 xenograft mouse model showed that palbociclib as a single agent inhibited tumor growth. karyopharm.com The combination of palbociclib with selinexor (B610770) resulted in a significant survival benefit and enhanced tumor growth inhibition compared to either drug alone. karyopharm.com Furthermore, preclinical studies on estrogen receptor-positive (ER-positive) breast cancer xenograft models demonstrated that combining palbociclib with letrozole led to enhanced tumor growth inhibition compared to each drug administered individually. ahdbonline.com
The anti-proliferative effects of palbociclib have also been observed in oral squamous cell carcinoma (OSCC) models, where it significantly inhibited the growth of cancer cells. nih.govresearchgate.net
Table 1: Preclinical Efficacy of Palbociclib in Various Cancer Models
| Cancer Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) Xenografts | Palbociclib | Delayed tumor growth and increased median survival to 16 days. | bmj.com |
| Hepatocellular Carcinoma (HCC) Xenografts | Palbociclib + Sorafenib | Significantly reduced tumor growth and increased median survival to 22 days. | bmj.com |
| Malignant Pleural Mesothelioma (MPM) Mouse Model | Palbociclib | Significantly increased overall survival; 63.6% of mice alive at 40 days vs. 0% in control. | biorxiv.org |
| HER2+ Breast Cancer (BT474 Xenografts) | Palbociclib + Selinexor | Enhanced tumor growth inhibition and significant survival benefit. | karyopharm.com |
| ER-Positive Breast Cancer Xenografts | Palbociclib + Letrozole | Enhanced inhibition of tumor growth compared to single agents. | ahdbonline.com |
Mechanistic Insights from Preclinical Research
Effects on Retinoblastoma Protein Dephosphorylation
Palbociclib's primary mechanism of action involves the inhibition of CDK4 and CDK6, which in turn affects the phosphorylation status of the Retinoblastoma protein (Rb). spandidos-publications.compfizeroncologydevelopment.com In its active, unphosphorylated or hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. nih.gov
The cyclin D-CDK4/6 complex is responsible for the initial phosphorylation of Rb. spandidos-publications.com This hyperphosphorylation of Rb leads to the release of E2F, which then activates the transcription of genes necessary for cell cycle progression. spandidos-publications.comdovepress.com Palbociclib, by inhibiting CDK4/6, prevents this hyperphosphorylation, thereby maintaining Rb in its active, growth-suppressive state. spandidos-publications.comdovepress.com This leads to a blockage of cell cycle progression at the G1/S checkpoint. ahdbonline.comspandidos-publications.com
Preclinical studies have consistently shown that palbociclib treatment leads to a decrease in Rb phosphorylation. karyopharm.comaacrjournals.org In vitro experiments using H157 cell lines demonstrated that palbociclib potently inhibits Rb phosphorylation at Serine 780, a known CDK4 substrate site. spandidos-publications.com In HER2+ breast cancer models, both palbociclib and the combination of palbociclib and selinexor reduced the levels of phosphorylated Rb. karyopharm.com Similarly, in estrogen receptor-positive (ER+) breast cancer cells, palbociclib caused a decrease in Rb phosphorylation levels. aacrjournals.org Studies in patient-derived ER-positive breast cancer xenograft models also showed that the combination of palbociclib and letrozole enhanced the inhibition of Rb phosphorylation. ahdbonline.compfizeroncologydevelopment.com
It is important to note that the effects of palbociclib on Rb dephosphorylation are distinct from mechanisms that activate phosphatases. For example, depletion of the Phosphatase Nuclear Targeting Subunit (PNUTS), which regulates Protein Phosphatase 1 (PP1)-mediated dephosphorylation of Rb, also leads to Rb dephosphorylation but may affect different phosphorylation sites compared to CDK4/6 inhibition. nih.govspandidos-publications.com In pancreatic cancer cells, while both palbociclib treatment and PNUTS depletion reduced cell number, their combination was significantly more effective, suggesting they are not functionally equivalent. spandidos-publications.com
Modulation of Nucleotide Biosynthesis and Glutamine Dependency
Recent preclinical research has revealed that palbociclib can reprogram cellular metabolism, specifically impacting nucleotide biosynthesis and glutamine dependency. researchgate.netnih.gov
In A549 lung adenocarcinoma cells, palbociclib treatment was found to decrease glucose metabolism through the pentose phosphate pathway (PPP). researchgate.netnih.gov This is achieved, in part, by reducing the activity of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the PPP. researchgate.netnih.gov The PPP is a major source for the production of ribose-5-phosphate, a precursor for nucleotide synthesis.
Interestingly, while inhibiting the PPP, palbociclib was shown to enhance glutaminolysis to maintain mitochondrial respiration. researchgate.netnih.gov Glutamine is a crucial nutrient for cancer cells, contributing to energy production, macromolecule synthesis, and redox balance. nih.govmdpi.com The increased reliance on glutamine following palbociclib treatment sensitizes A549 cells to the glutaminase (B10826351) inhibitor CB-839. researchgate.netnih.gov These metabolic alterations, including the effects on the PPP and glutamine utilization, were found to be dependent on the presence of a functional Rb protein. researchgate.netnih.gov
In breast cancer cells, the metabolic effects of palbociclib have also been investigated. Treatment of MCF-7 breast cancer cells with palbociclib led to metabolic disruptions, and these effects were synergistic when combined with the estrogen receptor antagonist fulvestrant. researchgate.net The combination therapy led to a comprehensive modulation of central carbon metabolism. researchgate.net Other studies have also reported that CDK4/6 inhibition can lead to metabolic activation, including the induction of glucose and glutamine metabolism. researchgate.net
Table 2: Metabolic Effects of Palbociclib in Preclinical Models
| Cell Line | Metabolic Pathway | Effect of Palbociclib | RB-Dependency | Reference |
|---|---|---|---|---|
| A549 Lung Adenocarcinoma | Pentose Phosphate Pathway (PPP) | Decreased glucose metabolism | Dependent | researchgate.netnih.gov |
| A549 Lung Adenocarcinoma | Glutaminolysis | Enhanced | Dependent | researchgate.netnih.gov |
| MCF-7 Breast Cancer | Central Carbon Metabolism | Disrupted | Not specified | researchgate.net |
Induction of DNA Damage and Inhibition of DNA Repair
Preclinical studies in oral squamous cell carcinoma (OSCC) have demonstrated that palbociclib can induce DNA damage and concurrently inhibit DNA repair mechanisms. nih.govresearchgate.net This dual action contributes to its anti-tumor effects by accelerating cellular senescence and apoptosis. nih.govresearchgate.net
In OSCC cell lines, palbociclib treatment alone was shown to induce DNA damage. researchgate.net This was confirmed by the increased expression of γ-H2AX, a marker of DNA double-strand breaks. researchgate.net Furthermore, comet assays revealed that palbociclib-treated cells exhibited a slower rate of DNA damage repair compared to control cells in a dose-dependent manner. researchgate.netresearchgate.net
The mechanism behind the inhibition of DNA repair involves the downregulation of key repair proteins. Palbociclib treatment led to a significant decrease in the RNA and protein expression levels of RAD51, a crucial protein in the homologous recombination (HR) pathway of DNA repair. researchgate.netresearchgate.net In another study on OSCC, the combination of palbociclib and radiation resulted in the reduction of both Rad51 and Ku80, indicating an impairment of both HR and the non-homologous end joining (NHEJ) repair pathways. mdpi.com
The induction of DNA damage by palbociclib appears to be mediated through a p53-independent pathway that leads to increased p21 expression. nih.gov This, in turn, downregulates c-Myc and CDC25A expression, contributing to cell cycle inhibition. nih.gov
Suppression of IgE-Mediated Mast Cell Activation
Intriguing preclinical findings have shown that palbociclib can suppress the activation of mast cells mediated by immunoglobulin E (IgE), suggesting a potential role in allergic diseases. researchgate.netspringermedizin.de
In in vitro studies using rat basophilic leukemia cells (BLCs) and bone marrow-derived mast cells (BMMCs), palbociclib inhibited the release of histamine (B1213489) and β-hexosaminidase, key mediators of allergic reactions, in a concentration-dependent manner. researchgate.netspringermedizin.de Palbociclib also prevented the morphological changes associated with mast cell activation and inhibited the expression of the activation marker CD63. researchgate.netspringermedizin.de
The mechanism underlying this suppression appears to involve the inhibition of signaling pathways downstream of the high-affinity IgE receptor (FcεRI). springermedizin.de Specifically, palbociclib was found to suppress the molecular signaling of Lyn and/or the mitogen-activated protein kinase (MAPK) pathway, which are associated with mast cell activation. researchgate.netspringermedizin.de
In vivo studies have corroborated these findings. In a mouse model of passive cutaneous anaphylaxis (PCA), palbociclib attenuated the allergic reaction in a dose-dependent manner. researchgate.netspringermedizin.de Furthermore, in a model of active systemic anaphylaxis (ASA), palbociclib reduced the drop in body temperature and decreased serum histamine levels in ovalbumin-challenged mice. researchgate.netspringermedizin.de
Impact on the E2F Transcription Factor Pathway
As a direct consequence of its effect on Rb phosphorylation, palbociclib significantly impacts the E2F transcription factor pathway. spandidos-publications.comoncotarget.com The Rb-E2F pathway is a critical regulator of cell cycle progression, and its dysregulation is a common event in cancer. spandidos-publications.com
By preventing the hyperphosphorylation of Rb, palbociclib maintains the Rb-E2F complex, thereby inhibiting the transcriptional activity of E2F. spandidos-publications.comoncotarget.com This leads to a decrease in the expression of E2F target genes, which are essential for the G1 to S phase transition and cell proliferation. spandidos-publications.comdovepress.com
Preclinical studies have confirmed the downregulation of E2F-mediated transcription upon palbociclib treatment. In ER+ breast cancer cells, palbociclib caused a downregulation in the mRNA levels of several E2F target genes, including E2F1 itself. aacrjournals.org This effect was enhanced when palbociclib was combined with an mTOR inhibitor. aacrjournals.org
Furthermore, in squamous cell lung cancer models, a combination of palbociclib and taxanes led to a sustained disruption of the Rb-E2F signaling pathway. nih.gov This comprehensive disruption was associated with enhanced anti-tumor effects. nih.gov
Modulation of COX-II Enzyme Expression and Epithelial-Mesenchymal Transition (EMT)
Preclinical research has demonstrated that Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), can suppress the metastatic potential of cancer cells by modulating the cyclooxygenase-2 (COX-2) signaling pathway and inhibiting the epithelial-mesenchymal transition (EMT). nih.govnih.gov EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. nih.govnih.gov
Studies have shown that Palbociclib's anti-metastatic activities may be mediated through the c-Jun/COX-2 signaling pathway. nih.govnih.gov This was observed in both estrogen receptor-positive (T47D) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines, suggesting a broader mechanism of action beyond its well-known effects in hormone-receptor-positive cancers. nih.gov
Detailed Research Findings
Investigations into the effect of Palbociclib on breast cancer cells revealed a significant reduction in cell migration and invasion. nih.govresearchgate.net This functional change was accompanied by a decrease in the expression of key EMT markers. Specifically, the levels of vimentin (B1176767) and Snail, two proteins instrumental in the mesenchymal phenotype, were downregulated following treatment with Palbociclib. nih.govnih.gov
The mechanism underlying these changes was linked to the downregulation of COX-2. nih.govresearchgate.net Palbociclib treatment was found to decrease the protein expression of COX-2 in a concentration-dependent manner. nih.govresearchgate.net A crucial downstream effector of COX-2 is prostaglandin (B15479496) E2 (PGE2), a lipid mediator known to promote cancer progression and EMT. nih.govfrontiersin.org Consistent with the reduction in COX-2, Palbociclib treatment also led to a significant decrease in the secretion of PGE2 by the cancer cells. nih.govresearchgate.net
Further mechanistic studies identified c-Jun, a transcription factor that regulates COX-2 expression, as a key target of Palbociclib in this pathway. nih.govresearchgate.net Palbociclib was shown to down-regulate c-Jun and weaken its binding activity to the COX-2 promoter. nih.govresearchgate.net It also prevented the translocation of c-Jun from the cytoplasm to the nucleus, thereby inhibiting its ability to initiate COX-2 transcription. nih.govresearchgate.net
The in vitro findings were corroborated by in vivo models, where Palbociclib treatment reduced the metastatic spread of breast cancer cells to the lungs in nude mice. nih.govnih.gov These results collectively indicate that Palbociclib's ability to inhibit EMT and metastasis is mediated, at least in part, by its regulation of the c-Jun/COX-2/PGE2 signaling axis. nih.govnih.gov
Interactive Data Tables
Table 1: Effect of Palbociclib on COX-2 Expression in Breast Cancer Cells This table summarizes the findings from Western blot analyses on the effect of Palbociclib on COX-2 protein expression.
| Cell Line | Palbociclib Concentration | Observation | Reference |
| MDA-MB-231 | 7.5 μM | Significant reduction in COX-2 expression | nih.gov |
| T47D | 15 μM | Significant reduction in COX-2 expression | nih.gov |
Table 2: Effect of Palbociclib on Prostaglandin E2 (PGE2) Secretion This table shows the impact of Palbociclib on the levels of secreted PGE2 as measured by ELISA.
| Cell Line | Palbociclib Concentration | Observation | Reference |
| MDA-MB-231 | 7.5 μM | Dramatically lower PGE2 levels in culture medium compared to control | researchgate.net |
| T47D | 7.5 μM | Dramatically lower PGE2 levels in culture medium compared to control | researchgate.net |
Table 3: Effect of Palbociclib on EMT Marker Expression This table outlines the changes in key EMT protein markers following Palbociclib treatment.
| Cell Line | Palbociclib Concentration | EMT Marker | Observation | Reference |
| MDA-MB-231 | 15 μM | Vimentin | Lower expression | nih.gov |
| T47D | 15 μM | Vimentin | Lower expression | nih.gov |
| MDA-MB-231 | 15 μM | Snail | Lower expression | nih.gov |
| T47D | 15 μM | Snail | Lower expression | nih.gov |
Clinical Research and Therapeutic Efficacy of Palbociclib 2hcl
Early Phase Clinical Development and Proof-of-Concept Studies
The early clinical development of palbociclib (B1678290) established its potential as an anti-cancer agent. Phase 1 studies were conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of palbociclib, both as a monotherapy in various solid tumors and in combination with other agents. nih.govnih.gov These initial trials were crucial in identifying the appropriate therapeutic window and schedule for the drug. nih.gov
A key proof-of-concept was demonstrated in a Phase 2 study involving heavily pretreated patients with breast cancer. dovepress.com In this study, palbociclib showed signs of clinical activity, particularly in patients with HR-positive breast cancer. dovepress.com This signal of efficacy in a specific patient subgroup was a critical step that paved the way for more targeted and larger-scale clinical trials. mdpi.com Further proof-of-concept was established in the BIOPER study, a Phase 2 trial that investigated palbociclib rechallenge in patients with HR+/HER2- metastatic breast cancer who had previously benefited from a palbociclib-based treatment. aacrjournals.orgresearchgate.net The study met its primary endpoint, with a clinical benefit rate of 34.4%, suggesting that some patients could benefit from re-treatment. aacrjournals.orgresearchgate.net
Pivotal Phase III Clinical Trials in Breast Cancer
The efficacy of palbociclib in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer has been established through a series of pivotal clinical trials known as the PALOMA studies. nih.gov
The PALOMA-1/TRIO-18 trial was a randomized, open-label Phase 2 study that provided the initial robust evidence for palbociclib's efficacy. pfizer.comnih.gov The trial evaluated palbociclib in combination with letrozole (B1683767) compared to letrozole alone as a first-line treatment for postmenopausal women with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. pfizer.comnih.gov
To confirm the findings of PALOMA-1, the PALOMA-2 trial, a larger, double-blind, Phase 3 study, was conducted. mdpi.comilaphar.org This trial randomized 666 postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for advanced disease to receive either palbociclib plus letrozole or placebo plus letrozole. ilaphar.orgascopubs.org
| Trial | Treatment Arms | Primary Endpoint | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |
|---|---|---|---|---|---|---|
| PALOMA-1 | Palbociclib + Letrozole vs. Letrozole alone | PFS | 20.2 months vs. 10.2 months nih.gov | 0.488 nih.gov | 37.5 months vs. 34.5 months nih.gov | 0.897 nih.gov |
| PALOMA-2 | Palbociclib + Letrozole vs. Placebo + Letrozole | PFS | 27.6 months vs. 14.5 months nih.gov | 0.563 nih.gov | 53.9 months vs. 51.2 months ascopubs.org | 0.956 pfizer.com |
| PALOMA-3 | Palbociclib + Fulvestrant (B1683766) vs. Placebo + Fulvestrant | PFS | 9.5 months vs. 4.6 months nih.gov | 0.46 nih.gov | 34.8 months vs. 28.0 months ascopost.com | 0.81 nih.gov |
The PALOMA-3 trial investigated palbociclib in a different clinical setting: for patients with HR+/HER2- metastatic breast cancer whose disease had progressed on prior endocrine therapy. nih.govclinicaltrials.gov This randomized, double-blind, Phase 3 study compared the efficacy of palbociclib plus fulvestrant with placebo plus fulvestrant. nih.gov The trial enrolled both pre-, peri-, and postmenopausal women. clinicaltrials.gov
The PATINA trial (AFT-38) explored the role of palbociclib in a different breast cancer subtype: HR+/HER2+ metastatic breast cancer. sabcs.orgpfizer.com This Phase 3 trial evaluated the efficacy of adding palbociclib to anti-HER2 therapy plus endocrine therapy as a first-line maintenance treatment after initial induction chemotherapy. pfizer.comascopost.com
| Trial | Patient Population | Treatment Arms | Key Finding |
|---|---|---|---|
| AFT-38 PATINA | HR+/HER2+ metastatic BC (first-line maintenance) | Palbociclib + Anti-HER2 + ET vs. Anti-HER2 + ET | Median PFS improved to 44.3 months vs. 29.1 months with the addition of palbociclib. sabcs.orgpfizer.com |
| FUTURE | HR+/HER2- advanced BC with fulvestrant resistance | Fulvestrant + Palbociclib (after fulvestrant monotherapy progression) | Median PFS of 9.4 months was achieved with the combination therapy. nih.govresearchgate.net |
The Japan Breast Cancer Research Group-M07 (FUTURE) trial was a prospective study investigating the efficacy of adding palbociclib after patients with HR+/HER2- advanced or metastatic breast cancer developed resistance to fulvestrant monotherapy. nih.govresearchgate.net
The study's primary endpoint was the progression-free survival after the addition of palbociclib. researchgate.net The results showed that the combination of fulvestrant and palbociclib after progression on fulvestrant alone was an effective strategy, achieving a median PFS of 9.4 months. nih.govresearchgate.net A sub-study of the trial used cell-free DNA analysis to explore potential prognostic biomarkers, finding that baseline PIK3CA mutations were associated with poorer PFS. nih.gov These findings suggest that adding palbociclib is a potentially safe and effective option for this patient group. researchgate.net
TREnd Trial (Palbociclib 2HCl Monotherapy vs. Combination in Endocrine Resistance)
The TREnd (To Reverse ENDocrine resistance) trial was a phase II, multicenter, open-label, randomized study designed to evaluate the efficacy of palbociclib in postmenopausal women with hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer that had progressed on prior endocrine therapy. oncotarget.comnih.govresearchgate.net The trial aimed to determine the clinical activity of palbociclib as a single agent and to investigate its potential to reverse acquired resistance to endocrine therapy when combined with the same endocrine agent upon which the patient's disease had progressed. oncotarget.comnih.govresearchgate.net
Patients eligible for the study had experienced disease progression after one or two lines of endocrine therapy for advanced disease. nih.govresearchgate.net They were randomized in a 1:1 ratio to receive either palbociclib monotherapy or palbociclib in combination with the endocrine therapy they had been receiving at the time of progression. nih.govresearchgate.net The primary endpoint of the study was the clinical benefit rate (CBR). nih.govresearchgate.net
The TREnd trial demonstrated that palbociclib has significant clinical activity as a single agent in this patient population. springermedizin.deascopubs.org Exploratory analyses suggested that the combination of palbociclib with endocrine therapy resulted in a longer duration of clinical benefit compared to palbociclib monotherapy. oncotarget.comspringermedizin.de Specifically, the median duration of clinical benefit was 11.5 months in the combination arm versus 6.0 months in the monotherapy arm. oncotarget.com A similar trend was observed for progression-free survival (PFS), with the combination arm showing a median PFS of 10.8 months compared to 6.5 months for the monotherapy arm, although this difference was not statistically significant. oncotarget.comnih.govresearchgate.netascopubs.org
These findings from the TREnd trial suggest that palbociclib may have the capacity to reverse endocrine resistance. nih.gov The improved outcomes with the combination therapy, particularly the extended duration of clinical benefit, point towards a synergistic effect where palbociclib restores sensitivity to the previously ineffective endocrine agent. oncotarget.comspandidos-publications.com Further exploratory subgroup analyses indicated that the PFS advantage for the combination therapy was more pronounced in patients who had a longer duration of prior endocrine therapy for more than six months. nih.gov
Key Clinical Efficacy Endpoints
Progression-free survival (PFS), the length of time during and after treatment that a patient lives with the disease without it getting worse, is a critical endpoint in evaluating the efficacy of cancer therapies. For palbociclib, numerous clinical trials have demonstrated a significant improvement in PFS when combined with endocrine therapy in patients with HR+/HER2- metastatic breast cancer. springermedizin.denih.gov
In the first-line setting for postmenopausal women, the PALOMA-2 trial showed that palbociclib plus letrozole significantly prolonged PFS compared to placebo plus letrozole. ascopubs.org Real-world evidence has further supported these findings, with one study reporting a median PFS of 23.0 months for patients receiving palbociclib in combination with endocrine therapy in the first-line setting. nih.gov Another real-world analysis demonstrated a median PFS of 19.3 months for palbociclib plus an aromatase inhibitor (AI) versus 13.9 months for an AI alone. nih.gov In a study focusing on a disadvantaged population, the median real-world PFS was 21.8 months with palbociclib plus an AI compared to 13.5 months with an AI alone. onclive.com
In the second-line setting and beyond, for patients whose disease has progressed on prior endocrine therapy, the PALOMA-3 trial established the benefit of palbociclib in combination with fulvestrant. aacrjournals.orgclinicaltrials.gov The trial showed a significant improvement in PFS for the palbociclib plus fulvestrant arm compared to placebo plus fulvestrant. aacrjournals.org Real-world data also shows a prolonged median PFS in patients receiving palbociclib and fulvestrant in the second-line setting. nih.gov
However, the benefit of rechallenging with palbociclib after progression on a prior palbociclib-containing regimen is less clear. The PALMIRA trial, a phase II study, found that adding palbociclib to second-line endocrine therapy did not lead to a statistically significant improvement in PFS compared to endocrine therapy alone in patients who had previously progressed on a palbociclib-based regimen. docwirenews.com The median PFS was 4.9 months in the palbociclib combination arm versus 3.6 months in the endocrine therapy alone arm. docwirenews.com
The table below summarizes the Progression-Free Survival (PFS) outcomes from key trials of this compound.
| Trial/Study | Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (HR) |
| TREnd | Palbociclib + Endocrine Therapy | HR+/HER2- mBC, progressed on prior ET | 10.8 oncotarget.comnih.govresearchgate.net | 0.69 oncotarget.comascopubs.org |
| Palbociclib Monotherapy | HR+/HER2- mBC, progressed on prior ET | 6.5 oncotarget.comascopubs.org | ||
| PALMIRA | Palbociclib + ET (rechallenge) | HR+/HER2- aBC, progressed on Palbociclib+ET | 4.9 docwirenews.com | 0.84 docwirenews.com |
| Endocrine Therapy Alone | HR+/HER2- aBC, progressed on Palbociclib+ET | 3.6 docwirenews.com | ||
| Real-World (Rugo et al.) | Palbociclib + AI | First-line HR+/HER2- mBC | 19.3 nih.gov | 0.70 nih.gov |
| AI Alone | First-line HR+/HER2- mBC | 13.9 nih.gov | ||
| Real-World (Disadvantaged Population) | Palbociclib + AI | First-line HR+/HER2- mBC | 21.8 onclive.com | 0.59 onclive.com |
| AI Alone | First-line HR+/HER2- mBC | 13.5 onclive.com | ||
| FLIPPER | Fulvestrant + Palbociclib | First-line endocrine-sensitive HR+/HER2- mBC | 31.8 targetedonc.com | 0.52 targetedonc.com |
| Fulvestrant + Placebo | First-line endocrine-sensitive HR+/HER2- mBC | 22.0 targetedonc.com | ||
| PATINA | Palbociclib + Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 44.3 targetedonc.comonclive.com | 0.74 targetedonc.comonclive.com |
| Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 29.1 targetedonc.comonclive.com | ||
| PADMA | Palbociclib + ET | First-line high-risk HR+/HER2- mBC | 18.7 oncologynewscentral.com | 0.45 oncologynewscentral.com |
| Chemotherapy | First-line high-risk HR+/HER2- mBC | 7.8 oncologynewscentral.com |
aBC: advanced Breast Cancer, AI: Aromatase Inhibitor, ET: Endocrine Therapy, mBC: metastatic Breast Cancer, PFS: Progression-Free Survival
In the PALOMA-2 trial, which evaluated palbociclib plus letrozole in the first-line setting, the final OS analysis did not show a statistically significant difference between the treatment arms. ascopubs.org The median OS was 53.9 months with palbociclib plus letrozole versus 51.2 months with placebo plus letrozole. ascopubs.org It is worth noting that an imbalance in patients with unknown survival outcomes may have limited the interpretation of these results. ascopubs.org
Conversely, the PALOMA-3 trial, which investigated palbociclib plus fulvestrant in patients who had progressed on prior endocrine therapy, did show a clinically meaningful improvement in OS. aacrjournals.org An updated analysis with longer follow-up reported a median OS of 34.8 months for the palbociclib combination compared to 28.0 months for fulvestrant alone. aacrjournals.org
Real-world evidence has provided further insights into the OS benefits of palbociclib. A study using the Flatiron Health database reported a significantly longer median OS of 49.1 months for patients receiving first-line palbociclib plus an aromatase inhibitor compared to 43.2 months for those receiving an aromatase inhibitor alone. nih.gov Another real-world analysis focusing on a disadvantaged population also showed a significant OS improvement, with a median OS of 57.1 months for the palbociclib combination versus 38.2 months for the AI alone. onclive.com
| Trial/Study | Treatment Arm | Patient Population | Median OS (months) | Hazard Ratio (HR) |
| PALOMA-2 | Palbociclib + Letrozole | First-line ER+/HER2- aBC | 53.9 ascopubs.org | 0.96 ascopubs.org |
| Placebo + Letrozole | First-line ER+/HER2- aBC | 51.2 ascopubs.org | ||
| PALOMA-3 | Palbociclib + Fulvestrant | HR+/HER2- aBC, progressed on prior ET | 34.8 aacrjournals.org | 0.81 aacrjournals.org |
| Placebo + Fulvestrant | HR+/HER2- aBC, progressed on prior ET | 28.0 aacrjournals.org | ||
| Real-World (Rugo et al.) | Palbociclib + AI | First-line HR+/HER2- mBC | 49.1 nih.gov | 0.76 nih.gov |
| AI Alone | First-line HR+/HER2- mBC | 43.2 nih.gov | ||
| Real-World (Disadvantaged Population) | Palbociclib + AI | First-line HR+/HER2- mBC | 57.1 onclive.com | 0.70 onclive.com |
| AI Alone | First-line HR+/HER2- mBC | 38.2 onclive.com | ||
| PATINA (Interim Analysis) | Palbociclib + Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | Not Evaluable targetedonc.comcancernetwork.com | 0.86 targetedonc.comcancernetwork.com |
| Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 77.0 targetedonc.comcancernetwork.com | ||
| PADMA | Palbociclib + ET | First-line high-risk HR+/HER2- mBC | 46.1 oncologynewscentral.com | 0.81 oncologynewscentral.com |
| Chemotherapy | First-line high-risk HR+/HER2- mBC | 36.8 oncologynewscentral.com |
The Objective Response Rate (ORR) represents the proportion of patients whose tumors shrink by a predefined amount and for a minimum duration. The Clinical Benefit Rate (CBR) is a broader measure that includes patients with a complete or partial response, as well as those with stable disease for at least 24 weeks. ilaphar.org
In the TREnd trial, the CBR was similar between the two arms, with 54% for the palbociclib plus endocrine therapy combination and 60% for palbociclib monotherapy. researchgate.netascopubs.org The ORR was 11% in the combination arm and 7% in the monotherapy arm. ascopubs.org
The FLIPPER trial, which evaluated frontline fulvestrant with or without palbociclib in endocrine-sensitive patients, showed an ORR of 68.3% for the combination arm compared to 42.2% for fulvestrant alone. targetedonc.com The CBR was also higher in the combination arm at 90.4% versus 80.0% for the monotherapy arm. targetedonc.com
In the PALMIRA trial, which assessed palbociclib rechallenge, the CBR was 41.9% with the palbociclib combination versus 27.4% with endocrine therapy alone. docwirenews.com The ORR, however, was low in both arms at 4.4% and 1.6%, respectively. docwirenews.com
A retrospective study of patients treated with palbociclib combinations after prior everolimus (B549166) treatment reported an ORR of 0% and a CBR of 17.4%. nih.gov In contrast, the PALOMA-3 trial, which excluded patients with prior everolimus treatment, reported an ORR of 19% and a CBR of 66.5% for the palbociclib arm. nih.gov
The following table provides a summary of the Objective Response Rate (ORR) and Clinical Benefit Rate (CBR) from various this compound trials.
| Trial/Study | Treatment Arm | Patient Population | ORR (%) | CBR (%) |
| TREnd | Palbociclib + Endocrine Therapy | HR+/HER2- mBC, progressed on prior ET | 11 ascopubs.org | 54 researchgate.netascopubs.org |
| Palbociclib Monotherapy | HR+/HER2- mBC, progressed on prior ET | 7 ascopubs.org | 60 researchgate.netascopubs.org | |
| FLIPPER | Fulvestrant + Palbociclib | First-line endocrine-sensitive HR+/HER2- mBC | 68.3 targetedonc.com | 90.4 targetedonc.com |
| Fulvestrant + Placebo | First-line endocrine-sensitive HR+/HER2- mBC | 42.2 targetedonc.com | 80.0 targetedonc.com | |
| PALMIRA | Palbociclib + ET (rechallenge) | HR+/HER2- aBC, progressed on Palbociclib+ET | 4.4 docwirenews.com | 41.9 docwirenews.com |
| Endocrine Therapy Alone | HR+/HER2- aBC, progressed on Palbociclib+ET | 1.6 docwirenews.com | 27.4 docwirenews.com | |
| Post-Everolimus Study | Palbociclib Combinations | HR+/HER2- mBC, prior Everolimus | 0 nih.gov | 17.4 nih.gov |
| PALOMA-3 (for comparison) | Palbociclib + Fulvestrant | HR+/HER2- mBC, no prior Everolimus | 19 nih.gov | 66.5 nih.gov |
| PATINA | Palbociclib + Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 29.9 onclive.comcancernetwork.com | 89.3 targetedonc.comcancernetwork.com |
| Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 22.2 onclive.comcancernetwork.com | 81.3 targetedonc.comcancernetwork.com |
aBC: advanced Breast Cancer, CBR: Clinical Benefit Rate, ET: Endocrine Therapy, mBC: metastatic Breast Cancer, ORR: Objective Response Rate
Clinical Application in Specific Subtypes of Breast Cancer
Hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer is the most common subtype, accounting for approximately 70% of all cases. nih.gov Endocrine therapy is the cornerstone of treatment for this subtype, but resistance to these agents is a significant clinical challenge. nih.gov The introduction of CDK4/6 inhibitors, such as palbociclib, has revolutionized the management of HR+/HER2- metastatic breast cancer. springermedizin.de
Clinical trials have consistently demonstrated that the addition of palbociclib to endocrine therapy significantly improves outcomes for this patient population. springermedizin.de In the first-line setting, the combination of palbociclib with an aromatase inhibitor has become a standard of care for postmenopausal women with HR+/HER2- advanced breast cancer. ascopost.com This is supported by both pivotal clinical trials and extensive real-world evidence showing a substantial increase in progression-free survival. nih.govnih.gov
For patients who have experienced disease progression on a prior endocrine therapy, the combination of palbociclib with fulvestrant is a well-established and effective treatment option. aacrjournals.orgclinicaltrials.gov The PALOMA-3 trial provided strong evidence for this, demonstrating significant improvements in both PFS and OS. aacrjournals.org
The efficacy of palbociclib is observed across various subgroups of patients with HR+/HER2- metastatic breast cancer, including those with visceral and bone-only metastases. springermedizin.denih.gov However, the degree of benefit can vary. For instance, in a real-world study, patients with bone-only metastasis had a particularly long median PFS of 44.9 months. nih.gov
The PADMA trial specifically addressed the question of whether a CDK4/6 inhibitor plus endocrine therapy is superior to chemotherapy as a first-line treatment for high-risk HR+/HER2- metastatic breast cancer. oncologynewscentral.com The trial met its primary endpoint, showing a significant improvement in time to treatment failure and PFS with palbociclib plus endocrine therapy compared to monochemotherapy, reinforcing the use of CDK4/6 inhibitor combinations as the preferred initial treatment for this patient population. oncologynewscentral.com
Hormone Receptor-Positive, HER2-Positive Metastatic Breast Cancer
While Palbociclib is primarily established in the treatment of Hormone Receptor-Positive (HR+), HER2-Negative breast cancer, significant research has explored its role in the more complex HR+, HER2-Positive (HER2+) subtype. nih.gov This subtype, sometimes referred to as triple-positive breast cancer, accounts for approximately 10% of all breast cancer cases. ascopost.com The rationale for using a CDK4/6 inhibitor like Palbociclib in this setting is to overcome potential resistance to standard anti-HER2 and endocrine therapies. ascopost.com
The landmark Phase 3 PATINA (AFT-38) trial was the first large study to demonstrate a clear benefit for adding a CDK4/6 inhibitor to the standard of care for this patient population. pfizer.com The trial evaluated the efficacy of adding Palbociclib to anti-HER2 therapy (such as trastuzumab with or without pertuzumab) and endocrine therapy as a first-line maintenance treatment following initial induction chemotherapy. ascopost.compfizer.com
The results, presented at the 2024 San Antonio Breast Cancer Symposium, were statistically significant and clinically meaningful. pfizer.comoncologynewscentral.com The addition of Palbociclib led to a 15.2-month improvement in the median progression-free survival (PFS) as assessed by investigators. ascopost.compfizer.com Patients in the Palbociclib arm achieved a median PFS of 44.3 months, compared to 29.1 months for those receiving only anti-HER2 therapy and endocrine therapy. pfizer.comtargetedonc.com This significant extension in PFS suggests that Palbociclib may help overcome resistance to standard treatments for HR+, HER2+ metastatic breast cancer. ascopost.comtargetedonc.com
PATINA Phase 3 Trial: Efficacy of Palbociclib in HR+/HER2+ Metastatic Breast Cancer
| Efficacy Endpoint | Palbociclib + Anti-HER2 + Endocrine Therapy | Anti-HER2 + Endocrine Therapy (Control) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 44.3 months | 29.1 months | 0.74 (0.58-0.94) | 0.0074 |
| Objective Response Rate (ORR) | 29.9% | 22.2% | N/A | 0.046 |
| Clinical Benefit Rate (CBR) | 89.3% | 81.3% | N/A | 0.01 |
Data sourced from Pfizer Inc. and Alliance Foundation Trials, LLC press release and related oncology reports. ascopost.compfizer.comtargetedonc.com
Advanced/Metastatic Breast Cancer with Prior Endocrine Therapy Progression
For patients with HR+, HER2-negative metastatic breast cancer whose disease has progressed on prior endocrine therapy, the combination of Palbociclib with the estrogen receptor antagonist Fulvestrant has become a critical treatment option. The efficacy of this combination was established in the pivotal, randomized, double-blind, placebo-controlled Phase 3 PALOMA-3 trial. clinicaltrials.govnih.gov
A pooled analysis focusing on elderly patients (≥65 years) from the PALOMA-3 trial further confirmed these benefits. In the subgroup of patients aged 65-74, the median PFS was substantially longer in the Palbociclib arm at 16.1 months compared to just 3.7 months in the control arm. nih.gov Real-world evidence from multi-center studies has also confirmed the effectiveness of Palbociclib in this setting. mdpi.com For instance, in one study, the clinical benefit rate for the Palbociclib-Fulvestrant combination was 85.2%. mdpi.com These findings solidify the role of Palbociclib plus Fulvestrant as a standard of care for patients who have experienced disease progression after previous endocrine treatments. clinmedjournals.org
PALOMA-3 Trial: Key Efficacy Data in Patients with Prior Endocrine Therapy Progression
| Efficacy Endpoint | Palbociclib + Fulvestrant | Placebo + Fulvestrant |
|---|---|---|
| Tumor Response Rate (Overall) | 24.6% | 10.9% |
| Median PFS (Patients Aged 65-74) | 16.1 months | 3.7 months |
Data sourced from pooled analysis and study results. nih.govibrance.com
Efficacy in Endocrine-Naive, Sensitive, and Resistant Patients
The efficacy of Palbociclib-based therapy can vary depending on a patient's prior exposure and response to endocrine therapy (ET). Patients are often categorized as endocrine-naive (no prior ET), endocrine-sensitive (recurrence after completing adjuvant ET or response to prior ET for metastatic disease), or endocrine-resistant (early recurrence during adjuvant ET or rapid progression on ET for metastatic disease). nih.govmdpi.com
A significant real-world study conducted at the Institut Curie in France, involving 310 patients with HR+, HER2- advanced breast cancer, provided clear insights into Palbociclib's efficacy across these distinct groups. nih.gov The study found that while all groups benefited, the duration of progression-free survival was longest in patients who were endocrine-naive or endocrine-sensitive. nih.gov
Endocrine-naive patients had a median PFS of 23.4 months. nih.gov
Endocrine-sensitive patients had a median PFS of 22.7 months. nih.gov
Endocrine-resistant patients had a shorter median PFS of 13.4 months. nih.gov
These findings highlight that while Palbociclib is effective even in the resistant setting, the greatest benefit is observed in patients who have not yet developed significant resistance to endocrine treatments. nih.gov
A separate multi-center study in China involving 397 patients provided complementary data. In this cohort, the median PFS for patients with secondary (acquired) endocrine resistance was 13.5 months, which is consistent with the French study. nih.gov For patients with primary endocrine resistance, the median PFS was 9.13 months, while the median PFS for ET-naïve patients was not reached at the time of analysis, indicating a very durable response. nih.gov These data underscore that the degree of prior endocrine sensitivity is a key factor in the expected efficacy of Palbociclib combinations. nih.govnih.gov
Median Progression-Free Survival (PFS) with Palbociclib by Endocrine Sensitivity Status (Real-World Data)
| Patient Status | Median PFS (French Cohort) nih.gov | Median PFS (Chinese Cohort) nih.gov |
|---|---|---|
| Endocrine-Naive | 23.4 months | Not Reached |
| Endocrine-Sensitive | 22.7 months | 13.5 months (Secondary Resistance) |
| Endocrine-Resistant | 13.4 months | 9.13 months (Primary Resistance) |
Data sourced from retrospective and multi-center real-world studies. nih.govnih.gov
Mechanisms of Resistance to Palbociclib 2hcl and Strategies to Overcome Them
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of response to Palbociclib (B1678290) 2HCl from the outset of treatment. Several key mechanisms have been identified that contribute to this phenomenon.
Functional Loss of Retinoblastoma Protein (RB1)
The retinoblastoma protein (RB1) is a critical tumor suppressor that governs the G1/S phase transition of the cell cycle. ecancer.org Palbociclib 2HCl exerts its anti-proliferative effects by inhibiting CDK4/6, which in turn prevents the hyperphosphorylation of RB1. frontiersin.org This maintains RB1 in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the expression of genes required for cell cycle progression.
Functional loss of RB1, often due to mutations or deletions in the RB1 gene, renders cells resistant to CDK4/6 inhibition. ecancer.orgnih.gov Without a functional RB1 protein, the cell cycle can progress from the G1 to the S phase irrespective of CDK4/6 activity, thus bypassing the primary mechanism of action of this compound. iiarjournals.org Preclinical studies have demonstrated that cancer cell lines with RB1 loss are insensitive to this compound. nih.govresearchgate.net Furthermore, acquired RB1 mutations have been detected in patients whose tumors have progressed on CDK4/6 inhibitor therapy, highlighting its role in both intrinsic and acquired resistance. nih.govecancer.org
| Study Focus | Key Findings on RB1 Loss and Palbociclib Resistance | References |
| Clinical Resistance | Detection of new RB1 mutations in HR-positive breast cancer patients whose tumors progressed on this compound treatment. | ecancer.org |
| Preclinical Models | Breast tumor cell lines with RB1 loss show therapeutic failure with this compound. | nih.gov |
| Liver Cancer Models | Loss of RB1 in human liver cancer cell lines confers resistance to this compound. | researchgate.net |
| Circulating Tumor DNA Analysis | Acquired RB1 mutations were detected in circulating tumor DNA from breast cancer patients treated with CDK4/6 inhibitors. | nih.gov |
Cell Cycle-Independent Functions of CDK4/6 Contributing to Tumor Progression
While the primary role of CDK4/6 is in cell cycle regulation, emerging evidence suggests that these kinases have functions independent of cell cycle control that can contribute to tumor progression and resistance to inhibitors like this compound. For instance, CDK6 has been shown to have non-kinase-dependent functions. It can upregulate the transcription of p16 in the presence of STAT3 and cyclin D. spandidos-publications.com Additionally, CDK6 can synergize with c-Jun to upregulate VEGF-A, which promotes tumor angiogenesis and can contribute to cancer progression and drug resistance. spandidos-publications.com
Furthermore, CDK4 has been implicated in metabolic regulation, a role that is independent of its cell cycle activities. nih.gov Studies in mice have shown that CDK4 plays a role in glucose metabolism. nih.gov These non-canonical functions of CDK4 and CDK6 could potentially contribute to tumor cell survival and proliferation even when their cell cycle-related kinase activity is inhibited by this compound, thus representing a form of intrinsic resistance.
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to this compound but become refractory over time. This is a complex process involving various molecular alterations.
Upregulation or Overexpression of CDK6 (Distinct from CDK4)
Several studies have identified the upregulation of CDK6, but not necessarily CDK4, as a key mechanism of acquired resistance to this compound. dana-farber.orgaacrjournals.org In some instances, this increased expression of CDK6 is linked to the suppression of the TGF-β pathway by a specific microRNA, miR-432-5p. dana-farber.org This mechanism is unusual in that it can be transferred between cancer cells via exosomes, leading to a more uniform development of resistance within a tumor cell population rather than the clonal expansion of a single resistant cell. dana-farber.org Interestingly, this form of resistance has been shown to be reversible in laboratory settings, where a "treatment holiday" from this compound can re-sensitize the cancer cells to the drug. dana-farber.org
| Study Finding | Experimental Model | Implication for Resistance | References |
| Increased CDK6 expression linked to resistance. | Breast cancer cell lines. | Overcoming the inhibitory effect of this compound. | dana-farber.orgaacrjournals.org |
| Reversibility of resistance with a "drug holiday." | In vitro and in vivo models. | Suggests a non-genetic basis for this resistance mechanism. | dana-farber.org |
| Transfer of resistance via exosomes containing miR-432-5p. | Co-culture experiments. | Explains the rapid and widespread development of resistance. | dana-farber.orgaacrjournals.org |
Activation of Cyclin E-CDK2 Axis and Elevated CDK2/CCNE1 Expression
A prominent mechanism of acquired resistance involves the bypass of the CDK4/6-RB1 checkpoint through the activation of the Cyclin E-CDK2 axis. spandidos-publications.comnih.gov Elevated expression of Cyclin E1 (CCNE1) has been associated with a poorer response to this compound. nih.govcyclacel.com The Cyclin E-CDK2 complex can phosphorylate RB1, thereby promoting G1/S transition independently of CDK4/6 activity. spandidos-publications.com This allows cancer cells to continue to proliferate despite the presence of a CDK4/6 inhibitor. nih.gov
In preclinical models of this compound resistance, a significant overexpression of Cyclin E was observed. nih.gov Analysis of clinical samples from the PALOMA-3 trial confirmed that high levels of CCNE1 mRNA were associated with intrinsic resistance to the combination of this compound and fulvestrant (B1683766). nih.gov This suggests that monitoring Cyclin E1 levels could be a potential biomarker for predicting resistance. cyclacel.com
| Mechanism | Key Molecules | Effect on Cell Cycle | References |
| Bypass of CDK4/6 inhibition | Cyclin E1, CDK2 | Phosphorylation of RB1, promoting G1/S transition | spandidos-publications.comnih.gov |
| Association with poor prognosis | High CCNE1 mRNA expression | Reduced anti-proliferative response to this compound | nih.govcyclacel.com |
| Re-sensitization strategy | Inhibition of CDK2 | Synergistically suppresses proliferation of resistant cells | nih.gov |
Genetic Alterations in Signaling Pathways
Acquired resistance to this compound can also arise from genetic alterations in various signaling pathways that promote cell proliferation and survival. These alterations can effectively bypass the need for CDK4/6 activity.
PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is frequently activated in breast cancer and has been implicated in resistance to CDK4/6 inhibitors. mdpi.com Upregulation of this pathway can promote cell cycle progression through various mechanisms, including the upregulation of Cyclin D1. mdpi.com
RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another mechanism of resistance. spandidos-publications.com In some resistant cell lines, increased ERK1/2 activity has been observed. aacrjournals.org This pathway can also lead to increased expression of cell cycle proteins that mediate this compound resistance. oncotarget.com
Fibroblast Growth Factor Receptor (FGFR) Signaling: Amplification of Fibroblast Growth Factor Receptor 1 (FGFR1) has been shown to mediate resistance to this compound. iiarjournals.org FGFR1 activation can drive the ERK signaling pathway, leading to increased expression of CDK6, D-type cyclins, and cyclin E. nih.gov
| Signaling Pathway | Key Genetic Alterations | Downstream Effects Leading to Resistance | References |
| PI3K/AKT/mTOR | Mutations in PIK3CA, loss of PTEN | Increased cell proliferation and survival, upregulation of Cyclin D1 | mdpi.com |
| RAS/RAF/MEK/ERK (MAPK) | KRAS mutations | Increased ERK1/2 activity, increased expression of cell cycle proteins | spandidos-publications.comaacrjournals.orgoncotarget.com |
| FGFR Signaling | FGFR1 amplification | Activation of ERK signaling, increased expression of CDK6, Cyclin D, and Cyclin E | nih.goviiarjournals.org |
Mutations in ESR1
Mutations in the estrogen receptor 1 gene (ESR1) are a well-documented mechanism of resistance to endocrine therapies and have been implicated in resistance to Palbociclib-based regimens. These mutations are more frequently observed in patients who have received prior treatment with CDK4/6 inhibitors. researchgate.net Specific "hotspot" mutations, such as Y537S and D538G, have been shown to confer resistance. researchgate.net
Studies have demonstrated that breast cancer cells harboring ESR1 Y537S and D538G mutations exhibit a threefold increase in the half-maximal inhibitory concentration (IC50) of palbociclib as a single agent. researchgate.net When combined with estrogen suppression, the IC50 can increase by as much as 11.2 to 46.9-fold. researchgate.net This suggests that ESR1 mutations enable cancer cells to proliferate even in the presence of both CDK4/6 inhibition and antiestrogen (B12405530) therapy. researchgate.net
The mechanism by which ESR1 mutations drive resistance involves the upregulation of cell cycle-related gene signatures, including E2F targets, G2/M checkpoints, and mitotic spindle genes. researchgate.net This indicates that these mutations can override the cell cycle arrest induced by Palbociclib. While ESR1 mutations are a significant driver of resistance to antiestrogen therapy, their role in CDK4/6 inhibitor resistance is complex and may depend on the endocrine partner drug. researchgate.netdocwirenews.com Some evidence suggests that CDK4/6 inhibitors may retain efficacy in the presence of ESR1 mutations when combined with a selective estrogen receptor degrader (SERD) like fulvestrant. docwirenews.com
| ESR1 Mutation | Effect on Palbociclib IC50 (Single Agent) | Effect on Palbociclib IC50 (with Estrogen Suppression) | Associated Gene Signature Upregulation |
| Y537S | 3-fold increase researchgate.net | 11.2 to 46.9-fold increase researchgate.net | E2F targets, G2/M checkpoints, mitotic spindle researchgate.net |
| D538G | 3-fold increase researchgate.net | 11.2 to 46.9-fold increase researchgate.net | E2F targets, G2/M checkpoints, mitotic spindle researchgate.net |
Mutations in PIK3CA
Mutations in the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene are among the most common genetic alterations in hormone receptor-positive (HR+) breast cancer. docwirenews.com The presence of baseline PIK3CA mutations has been associated with a poorer progression-free survival in patients treated with Palbociclib. nih.gov These mutations can promote endocrine resistance through the activation of the PI3K pathway. mdpi.com
The interplay between PIK3CA and ESR1 mutations is also a critical factor in resistance. PIK3CA mutations often co-exist with ESR1 mutations in patients with acquired resistance. docwirenews.com As treatment progresses, the correlation between ESR1 and PIK3CA mutations may weaken, while a new correlation between PIK3CA and TP53 or FOXA1 mutations can emerge. nih.gov
Mutations in FOXA1, RUNX1, TBX3, TP53, MAP3K1, AR
Beyond ESR1 and PIK3CA, mutations in several other genes have been identified as contributors to Palbociclib resistance.
FOXA1, RUNX1, and TBX3 : These transcription factor genes are frequently mutated in patients undergoing treatment. nih.gov RUNX1 mutations can drive resistance by increasing the expression of platelet-derived growth factor B (PDGFB), which in turn enhances the Akt signaling pathway and suppresses cellular senescence. scepscor.org The frequency of TBX3 mutations has been observed to be high during all phases of treatment. nih.gov
TP53 : Mutations in the tumor suppressor gene TP53 are associated with a more aggressive disease and poorer outcomes. docwirenews.comnih.gov In the context of Palbociclib treatment, baseline TP53 mutations are linked to shorter progression-free survival. docwirenews.com While loss of TP53 does not appear to directly influence the expression of the retinoblastoma 1 (RB1) gene, it is a common genetic alteration in resistant tumors. researchgate.net
MAP3K1 : Early changes in MAP3K1 mutation status after the start of Palbociclib treatment have been identified as a poor prognostic factor. nih.govnih.gov The MAPK pathway, also known as the RAS/RAF/MEK/ERK pathway, is a downstream effector of fibroblast growth factor receptor 1 (FGFR1), and its activation is a known resistance mechanism. mdpi.com
AR : Activation of the androgen receptor (AR) signaling pathway is another mechanism of acquired resistance. mdpi.com In Palbociclib-resistant breast cancer cell lines, a loss of ER signaling and a corresponding activation of AR signaling have been observed. mdpi.comiiarjournals.org The activated AR can promote the transition from the G1 to the S phase of the cell cycle by upregulating cyclin D1, cyclin E1, and CDK2. mdpi.com This suggests that AR inhibition could be a viable strategy to overcome Palbociclib resistance. mdpi.comiiarjournals.org
| Gene | Role in Resistance | Associated Pathway/Mechanism |
| FOXA1 | Frequently mutated during treatment nih.gov | Enriched binding sites in resistant cells researchgate.net |
| RUNX1 | Drives resistance by increasing PDGFB expression scepscor.org | Akt pathway enhancement, senescence suppression scepscor.org |
| TBX3 | High frequency of mutations during treatment nih.gov | Associated with poor prognosis nih.gov |
| TP53 | Associated with poorer outcomes and shorter PFS docwirenews.com | Common co-occurring mutation in resistant tumors docwirenews.comresearchgate.net |
| MAP3K1 | Early-changing mutations are a poor prognostic factor nih.govnih.gov | Activation of the MAPK/ERK pathway mdpi.com |
| AR | Activation promotes cell cycle progression mdpi.comiiarjournals.org | Upregulation of cyclin D1, cyclin E1, and CDK2 mdpi.com |
Mutations in NCOR1, MUC4, MUC16 and their relation to immune pathways
Recent research has uncovered a link between mutations in specific genes and the deregulation of immune pathways as a mechanism of Palbociclib resistance. In preclinical models, Palbociclib-resistant cells have been found to harbor mutations in NCOR1, MUC4, and MUC16. researchgate.net These genes have been previously implicated in aberrant expression in various cancers and are considered potential targets for immunotherapy. researchgate.net
Pathway analysis of both differentially expressed and mutated genes in resistant cells has revealed a deregulation of the immune system. researchgate.net This includes the activation of the type I interferon pathway and immune checkpoint inhibitory pathways, alongside the suppression of immune checkpoint stimulatory pathways. researchgate.net Mutations in NCOR1, MUC4, and MUC16 are specifically annotated to be related to these immune pathways. researchgate.net
The mucin genes, in particular, appear to be frequently mutated in Palbociclib-resistant cells. researchgate.net Aberrant glycosylation of mucins can interfere with the ability of natural killer cells to destroy tumor cells, suggesting a mechanism of immunosuppression in the tumor microenvironment. researchgate.net These findings point towards a novel mechanism of CDK4/6 inhibitor resistance that is independent of the well-established cell cycle-related pathways and suggest that immune-based therapies could be a potential strategy to overcome this type of resistance. researchgate.net
Cellular Senescence as a Form of Fractional Resistance
Palbociclib's primary mechanism of action is to induce cell cycle arrest, which can lead to a state of cellular senescence. Senescence is a stable and irreversible proliferative arrest, and in the context of cancer therapy, it is considered a desirable outcome. However, there is growing evidence that cellular senescence can also contribute to a form of "fractional resistance," where a small population of cancer cells survives treatment in a senescent state. mdpi.comscepscor.org
These senescent cells, while not actively proliferating, can remain metabolically active and secrete a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP). The SASP can have profound effects on the tumor microenvironment, including promoting inflammation, angiogenesis, and the epithelial-to-mesenchymal transition.
Importantly, the SASP can also promote the growth and survival of neighboring, non-senescent cancer cells, effectively contributing to treatment failure. For instance, TGF-β, a component of the SASP, can enforce a state of cellular senescence and also spread paracrine senescence to the local microenvironment.
The induction of senescence by Palbociclib is modulated by the mTOR complex 1 and autophagy. While senescence is a barrier to neoplastic transformation, the ability of a fraction of tumor cells to enter a senescent state and persist through therapy represents a challenge. These surviving senescent cells may eventually re-enter the cell cycle or contribute to a more aggressive tumor phenotype through the SASP.
Strategies to overcome this form of resistance could involve the use of "senolytics," drugs that selectively eliminate senescent cells. By combining CDK4/6 inhibitors with senolytics, it may be possible to prevent the persistence of this fractionally resistant population and improve long-term treatment outcomes.
Cell Cycle Plasticity and Emergence of Alternate Cell Cycle Paths
A key non-genetic mechanism of resistance to Palbociclib is cell cycle plasticity. mdpi.comscepscor.org This refers to the ability of cancer cells to adapt their cell cycle machinery to bypass the G1 arrest induced by CDK4/6 inhibition. scepscor.org This plasticity allows a fraction of tumor cells to continue dividing in the presence of the drug, a phenomenon termed "fractional resistance." mdpi.comscepscor.org
Studies have shown that resistant cells exhibit a premature accumulation of multiple G1 regulators, including E2F1, retinoblastoma protein (RB), and CDK2. scepscor.org This suggests that these cells can find alternative ways to phosphorylate RB and progress into the S phase, independent of CDK4/6 activity. The enrichment of E2F1 in the G0 and G1 phases appears to be a common molecular mechanism for overcoming CDK4/6 inhibition.
Computational trajectory inference approaches have visualized how this plasticity among cell cycle regulators gives rise to "alternate cell cycle paths." mdpi.comscepscor.org These paths allow individual tumor cells to escape Palbociclib treatment. For example, some resistant cells show an unexpected enrichment of the G2/M regulator cyclin B1 just before cell cycle entry, indicating the use of non-canonical mechanisms to bypass the G1 block. mdpi.com
This cell cycle plasticity is a form of non-genetic heterogeneity within the tumor, where cell-to-cell differences in the levels of core cell cycle regulators determine their sensitivity to Palbociclib. mdpi.comscepscor.org Understanding the drivers of this plasticity is crucial for developing therapies that can eliminate these resistant cell cycle paths and improve patient outcomes. mdpi.comscepscor.org Combination therapies that target these alternative pathways, such as CDK2 inhibitors, may be effective in overcoming this form of resistance. scepscor.org
Role of P-glycoprotein (MDR-1) Overexpression in Doxorubicin (B1662922) Resistance
The overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance (MDR) in cancer cells. frontiersin.org One of the most studied transporters is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR-1) or ABCB1. frontiersin.org P-glycoprotein functions as an efflux pump, actively removing various anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. frontiersin.org
Palbociclib itself has been identified as a substrate for P-glycoprotein. researchgate.netnih.gov Consequently, the overexpression of P-gp can decrease the intracellular accumulation of Palbociclib, leading to reduced therapeutic efficacy. frontiersin.orgnih.gov Studies have shown that in cancer cell lines overexpressing ABCB1, the efficacy of Palbociclib is significantly diminished. nih.gov This resistance can be reversed by inhibitors of P-gp, such as verapamil, which restores the cytotoxic effects of Palbociclib in these resistant cells. frontiersin.org Furthermore, prolonged exposure of cancer cells to Palbociclib can lead to the upregulation of ABCB1 protein expression. frontiersin.org
Interestingly, the interaction between Palbociclib and P-glycoprotein also has implications for cross-resistance to other chemotherapeutic agents, such as Doxorubicin. Research has explored the synergistic effects of combining Palbociclib and Doxorubicin in Doxorubicin-resistant cancer cells that overexpress P-gp. nih.gov Studies have indicated that Palbociclib, when used as a single agent, can decrease the expression of MDR-1 in Doxorubicin-resistant cells. nih.gov When used in combination with Doxorubicin, Palbociclib can enhance the intracellular accumulation of Doxorubicin, leading to increased apoptosis and overcoming Doxorubicin resistance. nih.gov This suggests a dual role for Palbociclib in the context of P-gp-mediated resistance: being a substrate whose efficacy is limited by P-gp, and also being a potential modulator of P-gp expression that could re-sensitize cells to other chemotherapies. nih.gov
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| P-gp as an Efflux Pump | Palbociclib is a substrate of the P-glycoprotein (MDR-1) efflux pump. | Overexpression of P-gp leads to decreased intracellular Palbociclib concentration and reduced efficacy. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Modulation of MDR-1 Expression | Palbociclib monotherapy can decrease the expression of MDR-1 in Doxorubicin-resistant cells. | Increased intracellular accumulation of Doxorubicin, potentially reversing Doxorubicin resistance. nih.gov | nih.gov |
Deregulation of Immune Pathways (e.g., Type I Interferon Pathway, Immune Checkpoint Pathways)
Emerging evidence suggests that deregulation of immune pathways is another mechanism contributing to acquired resistance to Palbociclib. researchgate.netnih.govoncotarget.com Genomic and transcriptomic analyses of Palbociclib-resistant breast cancer models have revealed significant alterations in genes associated with the immune system. nih.govlcsciences.com
One of the key deregulated pathways is the Type I Interferon (IFN) signaling pathway. researchgate.netnih.gov Studies have identified an association between high IFN signaling and reduced sensitivity to CDK4/6 inhibitors. nih.govnih.gov An "IFN-Related Palbociclib-Resistance Signature" (IRPS), consisting of 35 IFN-stimulated genes, has been derived and linked to reduced response. nih.govnih.gov Cell lines with acquired resistance to Palbociclib exhibit a dramatic activation of the IFN/STAT1-signaling pathway compared to their sensitive counterparts. nih.govresearchgate.net Key genes in this pathway, such as STAT1, IRF9, and SP100, have been found to be upregulated in resistant cells.
In addition to the IFN pathway, immune checkpoint pathways are also modulated in Palbociclib-resistant cells. researchgate.netnih.gov Research has shown an activation of immune checkpoint inhibitory pathways and a suppression of immune checkpoint stimulatory pathways in resistant models. researchgate.netnih.govoncotarget.com This suggests that resistant tumors may develop an immune-evasive phenotype. The IRPS score in primary ER+/HER2- tumors has been shown to correlate with increased gene expression of immune checkpoints, further linking IFN signaling to immune evasion. nih.govresearchgate.net
| Pathway | Key Findings | Reference |
|---|---|---|
| Type I Interferon (IFN) Pathway | Activation of IFN/STAT1 signaling is associated with both intrinsic and acquired resistance. An "IFN-Related Palbociclib-Resistance Signature" (IRPS) has been identified. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| Immune Checkpoint Pathways | Resistant cells show activation of immune checkpoint inhibitory genes and suppression of immune checkpoint stimulatory genes. researchgate.netnih.gov | researchgate.netnih.gov |
Suppression of the TGF-beta Pathway by MicroRNAs
A novel mechanism of acquired resistance to Palbociclib involves the suppression of the transforming growth factor-beta (TGF-β) pathway mediated by microRNAs (miRNAs). This mechanism is centered on the increased expression of CDK6, which is critical for the survival of cancer cells during Palbociclib exposure.
In Palbociclib-resistant cells, the increased CDK6 expression is not due to genetic mutations but is rather a consequence of the suppression of the TGF-β pathway. This suppression is mediated by the upregulation of specific microRNAs, particularly miR-432-5p. MiR-432-5p targets key components of the TGF-β pathway, such as TGFBR3 and SMAD4. By downregulating these targets, miR-432-5p effectively dampens the tumor-suppressive effects of the TGF-β pathway, leading to an increase in CDK6 protein levels and subsequent resistance to Palbociclib.
A remarkable feature of this resistance mechanism is its transmissibility. The resistance phenotype can be transferred between neighboring cell populations via exosomes containing miR-432-5p. This suggests that a small population of resistant cells could confer resistance to a larger, previously sensitive cell population. Importantly, because this mechanism is epigenetic rather than genetic, it has been shown to be reversible.
| Component | Role in Resistance | Reference |
|---|---|---|
| miR-432-5p | Upregulated in resistant cells; suppresses the TGF-β pathway. | |
| TGF-β Pathway (TGFBR3, SMAD4) | Targeted and suppressed by miR-432-5p. | |
| CDK6 | Expression is increased due to TGF-β pathway suppression, driving resistance. | |
| Exosomes | Mediate the transfer of miR-432-5p and the resistance phenotype between cells. |
Investigational Strategies to Overcome Resistance
Based on the understanding of resistance mechanisms, several strategies are being investigated to prevent or overcome resistance to this compound.
Intermittent Dosing or "Drug Holidays"
The discovery that certain resistance mechanisms, such as the miRNA-mediated suppression of the TGF-β pathway, are reversible has led to the investigation of intermittent dosing schedules, or "drug holidays". Since this resistance is not caused by permanent genetic mutations, withdrawing the drug for a period may allow the cancer cells to revert to a sensitive state.
In preclinical models, it has been demonstrated that the resistance phenotype conferred by miR-432-5p and increased CDK6 expression is reversible both in vitro and in vivo following a prolonged drug holiday. Laboratory studies have shown that breast cancer cells that developed resistance to Palbociclib became sensitive to the drug again after a treatment holiday of several weeks. This strategy could potentially extend the duration of response to CDK4/6 inhibitors.
Drug Switching Strategies (e.g., Fulvestrant plus this compound)
Combining or sequencing this compound with other targeted agents is a key strategy to manage resistance. The combination of Palbociclib with the selective estrogen receptor degrader (SERD) Fulvestrant is a standard treatment for HR+, HER2- advanced breast cancer that has progressed on prior endocrine therapy. The rationale is that dual blockade of the cell cycle (with Palbociclib) and the ER pathway (with Fulvestrant) can be more effective.
The effectiveness of continuing Palbociclib with a switch in endocrine partner after progression is an area of active investigation with mixed results. The phase II PACE study investigated the efficacy of Fulvestrant with or without Palbociclib in patients whose disease had progressed on a prior CDK4/6 inhibitor. The study found that combining Palbociclib with Fulvestrant beyond progression on a prior CDK4/6 inhibitor did not significantly improve progression-free survival compared to Fulvestrant alone. However, a subgroup analysis suggested that patients who had an intervening therapy between the prior CDK4/6 inhibitor and study entry, or those with resistance to prior endocrine therapy, appeared to derive some benefit from the continuation of Palbociclib.
Conversely, the FUTURE trial in Japan suggested that for patients with HR-positive advanced breast cancer that progressed despite Fulvestrant monotherapy, the subsequent addition of Palbociclib to Fulvestrant was potentially safe and effective. This suggests that the context of prior therapies is critical in determining the utility of this combination strategy.
| Trial | Patient Population | Key Finding | Reference |
|---|---|---|---|
| PACE (Phase II) | HR+/HER2- metastatic breast cancer with progression on a prior CDK4/6 inhibitor. | Continuing Palbociclib with Fulvestrant did not significantly improve progression-free survival vs. Fulvestrant alone. | |
| FUTURE (JBCRG-M07) | HR+/HER2- advanced breast cancer with progression on Fulvestrant monotherapy. | Adding Palbociclib to Fulvestrant was found to be a potentially safe and effective strategy. |
Targeting Bypass Pathways (e.g., CDK2 Inhibitors, Androgen Receptor Blockade)
When cancer cells become resistant to CDK4/6 inhibition, they often become dependent on alternative or "bypass" signaling pathways to drive proliferation. Targeting these newly acquired dependencies is a promising therapeutic strategy.
CDK2 Inhibitors: A frequent bypass mechanism involves the activation of the Cyclin E-CDK2 pathway. Cyclin E, in complex with CDK2, can phosphorylate Rb, thereby bypassing the block imposed by Palbociclib on CDK4/6. Overexpression of Cyclin E has been observed in Palbociclib-resistant cells and is associated with a poor prognosis.
Preclinical studies have demonstrated that inhibiting CDK2 can re-sensitize resistant cells to Palbociclib. The combination of a CDK2 inhibitor with Palbociclib has been shown to synergistically suppress the proliferation of Palbociclib-resistant cells both in vitro and in in vivo xenograft models. This combined inhibition enhances senescence, a state of irreversible cell cycle arrest, providing a novel mechanism for overcoming resistance. Therefore, targeting the Cyclin E-CDK2 signaling pathway is a promising strategy for patients who have developed resistance to CDK4/6 inhibitors.
Androgen Receptor Blockade: Another identified bypass pathway involves the androgen receptor (AR). frontiersin.orgnih.gov In some breast cancer models, prolonged exposure to Palbociclib leads to a loss of estrogen receptor (ER) signaling and a concurrent increase in AR expression and signaling. frontiersin.orgnih.gov The activated AR can promote cell cycle progression, contributing to Palbociclib resistance. frontiersin.orgnih.gov
Blockade of this AR signaling has been shown to reverse Palbociclib resistance. frontiersin.org Inhibiting AR reduces the levels of G1-S cyclins and abolishes Rb phosphorylation. frontiersin.orgnih.gov The dual inhibition of both AR and CDK4/6 has been demonstrated to effectively reverse Palbociclib resistance in preclinical models, identifying AR inhibition as a potential therapeutic strategy for a subset of patients with acquired resistance. frontiersin.orgnih.gov
| Bypass Pathway | Therapeutic Strategy | Mechanism of Action | Reference |
|---|---|---|---|
| Cyclin E-CDK2 Activation | Combination with CDK2 Inhibitors | Synergistically suppresses proliferation of resistant cells and enhances senescence. | |
| Androgen Receptor (AR) Signaling | Combination with AR Blockade | Restores sensitivity to Palbociclib by inhibiting AR-driven cell cycle progression. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
Combination with Novel Agents Modulating Resistance Pathways
Acquired resistance to this compound, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a significant clinical challenge that often limits its long-term efficacy. nih.gov To counteract this, a primary strategy involves the combination of Palbociclib with novel agents that target the specific signaling pathways activated during the development of resistance. Research has identified several key pathways that cancer cells exploit to bypass CDK4/6 inhibition, leading to the investigation of various combination therapies aimed at restoring sensitivity to Palbociclib.
One of the most prominent mechanisms of resistance involves the activation of cyclin E-CDK2 signaling, which can compensate for the inhibition of CDK4/6 and drive cell cycle progression. mdpi.comchesterstandard.co.uk Preclinical models have shown that Palbociclib-resistant cells often exhibit overexpression of cyclin E. nih.govmdpi.com This has led to the investigation of CDK2 inhibitors in combination with Palbociclib. This dual inhibition synergistically suppresses the proliferation of resistant cells and has been shown to enhance senescence, a state of irreversible cell growth arrest. nih.govmdpi.com A novel and selective CDK2/4/6 inhibitor, PF-06873600, has demonstrated activity in Palbociclib-resistant breast cancer models that have high cyclin E expression. nih.gov Another approach involves the combination of Palbociclib with Crizotinib (B193316), a lung cancer drug that targets a protein often responsible for driving resistance. itv.com This combination was found to be significantly more effective against cancer cells in laboratory settings and in mice than either drug alone by blocking cell division and inducing senescence. chesterstandard.co.ukitv.com
Another critical escape route for cancer cells is the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov Aberrant activation of this pathway is frequently observed in breast cancer and contributes to CDK4/6 inhibitor resistance. nih.gov Consequently, combining Palbociclib with inhibitors of this pathway is a rational strategy. For instance, the triple combination of an AKT inhibitor (Capivasertib), a CDK4/6 inhibitor (Palbociclib), and endocrine therapy has been shown to continuously inhibit cancer cell growth by simultaneously targeting the cell cycle and the PI3K/AKT/mTOR pathway. nih.gov Similarly, the α-selective PI3K inhibitor Alpelisib (B612111), in combination with fulvestrant, has demonstrated efficacy in patients with PIK3CA mutations who have progressed on prior therapies, including those involving CDK4/6 inhibitors. spandidos-publications.com
Furthermore, resistance to Palbociclib has been linked to the activation of other signaling cascades, prompting the exploration of additional combination strategies. The MAPK signaling pathway, which is downstream of Fibroblast Growth Factor Receptor 1 (FGFR1), represents another bypass mechanism. spandidos-publications.com The combination of the MEK1/2 inhibitor Selumetinib with Palbociclib and fulvestrant has been shown to effectively inhibit the proliferation of CDK4/6 inhibitor-resistant breast cancer cells. spandidos-publications.com In some contexts, Palbociclib resistance is associated with the activation of androgen receptor (AR) signaling. spandidos-publications.comnih.gov In preclinical models, the AR inhibitor Enzalutamide (B1683756) was able to resensitize Palbociclib-resistant breast cancer cells to the drug. spandidos-publications.comnih.gov Other emerging strategies include combining Palbociclib with HDAC inhibitors like Entinostat (B1683978), which can synergistically block cell cycle progression in ER+ breast cancer. nih.gov
The table below summarizes key research findings on novel combination strategies to overcome resistance to this compound.
| Novel Agent | Target Pathway | Mechanism of Overcoming Resistance | Stage of Research |
|---|---|---|---|
| CDK2 Inhibitors (e.g., PF-07104091) | Cell Cycle (CDK2) | Inhibits cyclin E-CDK2 bypass pathway, which compensates for CDK4/6 inhibition. mdpi.comresearchgate.net | Preclinical nih.govmdpi.comnih.gov |
| PI3K/AKT Inhibitors (e.g., Alpelisib, Capivasertib) | PI3K/AKT/mTOR | Blocks aberrant activation of the PI3K pathway, a common escape mechanism. nih.govspandidos-publications.com | Clinical/Preclinical nih.govspandidos-publications.com |
| Crizotinib | ALK/ROS1/MET | Targets a protein that drives resistance, acting synergistically to block cell division and induce senescence. itv.com | Preclinical chesterstandard.co.ukitv.com |
| MEK Inhibitors (e.g., Selumetinib) | MAPK/ERK | Inhibits the MAPK signaling pathway, a downstream escape route from FGFR1 activation. spandidos-publications.com | Preclinical spandidos-publications.com |
| AR Inhibitors (e.g., Enzalutamide) | Androgen Receptor (AR) Signaling | Blocks AR activation, which can promote G1/S transition in resistant cells. spandidos-publications.comnih.gov | Preclinical spandidos-publications.comnih.gov |
| HDAC Inhibitors (e.g., Entinostat) | Histone Deacetylase (HDAC) | Enhances the therapeutic effect of CDK4/6 inhibitors by activating p21, synergistically blocking the cell cycle. nih.gov | Preclinical nih.gov |
| PARP Inhibitors (e.g., Niraparib) | DNA Damage Repair | Exploits alterations in DNA damage/repair pathways that can arise in resistant cells. aacrjournals.org | Preclinical aacrjournals.org |
| Immunotherapy (e.g., Avelumab) | Immune Checkpoint (PD-L1) | Addition of immunotherapy to Palbociclib-fulvestrant combination improved progression-free survival in a clinical trial for patients with prior CDK4/6 inhibitor exposure. mdpi.com | Clinical mdpi.com |
Predictive and Prognostic Biomarkers for Palbociclib 2hcl Therapy
Identification of Baseline Biomarkers
Baseline biomarkers are assessed before the initiation of treatment and can offer insights into the inherent sensitivity or resistance of a tumor to Palbociclib (B1678290) 2HCl.
Retinoblastoma Protein (Rb) Expression and Status
The retinoblastoma protein (Rb) is a critical tumor suppressor and a key downstream target of the CDK4/6 pathway. amegroups.orgmdpi.com Palbociclib functions by preventing the phosphorylation of Rb, thereby halting cell cycle progression. ascopubs.org Consequently, the presence of a functional Rb protein is considered essential for the clinical activity of CDK4/6 inhibitors. amegroups.orgamegroups.cn
Preclinical studies have consistently shown that cell lines with loss of Rb function are resistant to palbociclib. amegroups.orgamegroups.cn In clinical settings, while loss-of-function mutations in the RB1 gene are relatively uncommon in hormone receptor-positive (HR+)/HER2-negative breast cancer before treatment, they can emerge after exposure to CDK4/6 inhibitors, contributing to acquired resistance. mdpi.comascopubs.org Analysis of circulating tumor DNA (ctDNA) from the PALOMA-3 trial revealed that the loss of RB1 was linked to a worse progression-free survival (PFS) in patients receiving palbociclib and fulvestrant (B1683766). mdpi.com
Furthermore, a gene expression signature indicating Rb loss-of-function (RBsig) has been developed and has shown potential in identifying breast cancer cell lines resistant to palbociclib. oncotarget.comnih.govcapes.gov.br In patient samples, a high RBsig was associated with a significantly worse recurrence-free survival. oncotarget.comcapes.gov.br This suggests that a comprehensive assessment of the Rb pathway, beyond just protein expression, may be a more effective predictive tool. oncotarget.com
Table 1: Research Findings on Rb Protein as a Biomarker
| Study Type | Key Finding | Implication | Citation |
|---|---|---|---|
| Preclinical | Loss of Rb function confers resistance to palbociclib. | Essential for drug activity. | amegroups.orgamegroups.cn |
| Clinical (PALOMA-3) | RB1 loss in ctDNA associated with worse PFS. | Predictive of acquired resistance. | mdpi.com |
| Gene Signature | RBsig identified palbociclib-resistant cell lines. | Potential to personalize treatment. | oncotarget.comnih.govcapes.gov.br |
Cyclin D1 (CCND1) Expression
Cyclin D1, encoded by the CCND1 gene, is a crucial partner for CDK4/6, and its overexpression is common in HR+ breast cancer. amegroups.orgnih.gov Preclinical data suggested that CCND1 expression levels could correlate with sensitivity to palbociclib. nih.gov However, clinical trial data have yielded conflicting results.
Biomarker analyses from the PALOMA series of trials (PALOMA-1, PALOMA-2, and PALOMA-3) did not find a significant correlation between CCND1 amplification or cyclin D1 protein expression and the efficacy of palbociclib. amegroups.orgascopubs.orgnih.gov This indicates that while cyclin D1 is a key component of the pathway targeted by palbociclib, its expression level alone may not be a straightforward predictive biomarker in the clinical setting. oncotarget.com
CDKN2A Expression
The CDKN2A gene encodes the p16INK4A protein, a natural inhibitor of the CDK4/6-cyclin D complex. amegroups.org It was hypothesized that low expression of CDKN2A, leading to increased CDK4/6 activity, would predict sensitivity to palbociclib. nih.gov Some preclinical studies supported this, showing that downregulation of CDKN2A was associated with sensitivity. amegroups.org However, other preclinical data suggested that in cells with deficient CDKN2A, CDK4/6 inhibition might only lead to a temporary arrest. nih.gov
In clinical trials such as PALOMA-1 and PALOMA-2, neither CDKN2A copy number, mRNA levels, nor p16INK4A protein expression were found to be predictive of response to palbociclib. nih.govbiorxiv.org It has been suggested that the predictive value of CDKN2A might be limited in HR+ tumors, which may already have low levels of this protein. nih.govbiorxiv.org However, recent research suggests that high CDKN2A expression could be a biomarker of resistance. biorxiv.orgnih.gov
Pre-treatment Genetic Mutations (e.g., PIK3CA, AR)
The landscape of pre-existing genetic mutations within a tumor can also influence the efficacy of palbociclib therapy.
PIK3CA : Mutations in the PIK3CA gene, which are common in HR+ breast cancer, have been investigated as a potential biomarker. esmo.orgitovebi-hcp.com While some studies have suggested that PIK3CA mutations are a poor prognostic factor, the PALOMA-3 trial did not find them to be predictive of palbociclib efficacy. ascopubs.orgnih.gov However, in the FUTURE trial, baseline PIK3CA mutations were associated with a poorer progression-free survival in patients receiving palbociclib after fulvestrant resistance. nih.gov In the Young Pearl trial, PIK3CA mutations were frequent but did not emerge as a clear predictive marker for the palbociclib arm. nih.gov The INAVO120 study showed that adding inavolisib to a palbociclib-fulvestrant combination significantly improved PFS in patients with PIK3CA-mutated HR-positive, HER2-negative advanced breast cancer. esmo.org
AR : The androgen receptor (AR) has emerged as a potential therapeutic target and biomarker. In triple-negative breast cancer (TNBC), the combination of palbociclib and the AR antagonist enzalutamide (B1683756) showed efficacy in cell lines that were both AR-positive and Rb-proficient, suggesting that the co-expression of AR and Rb could be a predictive biomarker for this combination therapy. plos.orgfrontiersin.org Laboratory studies have indicated that palbociclib might be beneficial for AR-positive TNBC patients. mycancergenome.org Furthermore, a phase 2 trial showed that the AR agonist enobosarm had clinical activity in patients with AR-positive, ER-positive metastatic breast cancer that had progressed on palbociclib. onclive.com In the FUTURE trial, baseline AR mutations were identified as a poor prognostic factor. nih.gov
Table 2: Summary of Pre-treatment Genetic Mutations as Biomarkers
| Gene | Mutation Status | Associated Outcome with Palbociclib | Study/Trial Context | Citation |
|---|---|---|---|---|
| PIK3CA | Mutated | Poorer PFS | FUTURE trial (post-fulvestrant) | nih.gov |
| PIK3CA | Mutated | No predictive value | PALOMA-3 | ascopubs.org |
| PIK3CA | Mutated | Improved PFS with added inavolisib | INAVO120 | esmo.org |
| AR | Positive (with Rb) | Potential sensitivity to combination therapy | Preclinical (TNBC) | plos.orgfrontiersin.org |
CDK4 and CDK6 Expression Levels
Given that CDK4 and CDK6 are the direct targets of palbociclib, their expression levels have been a logical focus of biomarker research. amegroups.org However, similar to cyclin D1, their utility as predictive markers has not been consistently demonstrated in large clinical trials.
Biomarker analyses from the PALOMA-2 and PALOMA-3 trials did not show that the expression levels of CDK4 or CDK6 were predictive of benefit from palbociclib. amegroups.orgascopubs.orgamegroups.cn In contrast, data from the ECLIPS study indicated that high baseline CDK4 expression was associated with a longer PFS in patients treated with palbociclib plus fulvestrant. amegroups.orgamegroups.cn More recently, the transFAL substudy of the PARSIFAL trial found that high CDK6 expression at baseline was associated with a significantly worse median PFS. nih.gov
On-Treatment and Dynamic Biomarkers
Dynamic biomarkers, which are measured during the course of treatment, can provide real-time information on drug activity and emerging resistance.
One area of investigation is the monitoring of peripheral immune cells. A retrospective analysis and validation using data from the PALOMA-2 study explored the neutrophil-to-lymphocyte ratio (NLR) and derived NLR (dNLR). ascopubs.org While baseline levels were not predictive, a higher on-treatment dNLR was associated with inferior PFS in patients receiving palbociclib and letrozole (B1683767). ascopubs.orgnih.gov This suggests that dynamic changes in the peripheral immune environment during palbociclib therapy could serve as an early indicator of treatment response. ascopubs.orgnih.gov
Circulating Tumor DNA (cfDNA) for Mutation Monitoring (e.g., ESR1, MAP3K1, TP53, FOXA1)
Circulating tumor DNA (ctDNA), a component of cell-free DNA (cfDNA) released from tumor cells into the bloodstream, has emerged as a powerful, non-invasive tool for monitoring the dynamic genetic landscape of a patient's cancer during therapy. Analysis of ctDNA allows for the real-time detection of mutations that may predict or reflect resistance to Palbociclib 2HCl.
In the context of this compound therapy, several key gene mutations have been identified through ctDNA analysis as having prognostic and predictive significance. During treatment, the most frequently observed genomic alterations include mutations in ESR1, PIK3CA, FOXA1, RUNX1, TBX3, and TP53. nih.govresearchgate.net
Key Gene Mutations and Their Significance:
ESR1 : Mutations in the estrogen receptor 1 gene (ESR1) are a known mechanism of resistance to endocrine therapy. In patients receiving Palbociclib in combination with an aromatase inhibitor, the emergence of ESR1 mutations in ctDNA is associated with a higher risk of disease progression. nih.gov The PADA-1 trial is specifically designed to evaluate whether switching the endocrine partner from an aromatase inhibitor to fulvestrant upon detection of a rising ESR1 mutation in ctDNA can improve outcomes for patients on Palbociclib. clinicaltrials.govclinicaltrial.be Interestingly, while baseline ESR1 mutations are linked to a worse prognosis, their relationship with other mutations like PIK3CA, MAP3K1, and TP53 appears to weaken as treatment with Palbociclib progresses. nih.govresearchgate.netnih.gov
MAP3K1 : Early changes in MAP3K1 mutation status detected via cfDNA have been identified as a poor prognostic factor in patients receiving Palbociclib add-on therapy after fulvestrant resistance. nih.govnih.gov Specifically, the appearance of MAP3K1 mutations early in the treatment course is associated with a significantly higher hazard ratio for disease progression. nih.gov
TP53 : Mutations in the tumor suppressor gene TP53 detected in ctDNA at baseline are associated with worse progression-free survival (PFS) in patients treated with Palbociclib and fulvestrant. amegroups.orgresearchgate.net As treatment with Palbociclib progresses, PIK3CA mutations have been observed to become more correlated with TP53 and FOXA1 mutations. nih.govresearchgate.netnih.gov
FOXA1 : FOXA1 is another gene where mutations are commonly detected in cfDNA during Palbociclib treatment. nih.govresearchgate.net The co-occurrence of PIK3CA mutations with FOXA1 mutations has been noted to increase as treatment progresses, suggesting a potential co-evolution of resistance mechanisms. nih.govresearchgate.netnih.gov
A study analyzing cfDNA from patients with fulvestrant-resistant HR+/HER2- advanced breast cancer who received add-on Palbociclib therapy identified several prognostic factors. nih.gov
| Biomarker Category | Gene Mutation | Timing of Detection | Association with Prognosis | Hazard Ratio (HR) | p-value |
| Poor Prognostic Factors | PIK3CA | Baseline | Poorer Progression-Free Survival | 3.41 | 0.02 |
| AR | Baseline | Poorer Progression-Free Survival | 3.53 | 0.04 | |
| MAP3K1 | Early Change (Day 15) | Poorer Progression-Free Survival | 4.66 | 0.04 | |
| TP53 | Day 15 | Poorer Progression-Free Survival | 3.6 | 0.02 | |
| NRAS | Day 15 | Poorer Progression-Free Survival | 11.97 | < 0.005 | |
| BRCA2 | Day 15 | Poorer Progression-Free Survival | 7.17 | < 0.005 | |
| ESR1 | End of Treatment | Poorer Progression-Free Survival | 4.37 | 0.01 | |
| Favorable Prognostic Factor | WEE1 | End of Treatment | Favorable Prognosis | -5.84 | 0.02 |
Phosphorylation Status of Retinoblastoma Protein as a Pharmacodynamic Marker
This compound functions as a selective inhibitor of CDK4 and CDK6. A primary downstream target of the CDK4/6-cyclin D complex is the Retinoblastoma protein (Rb). aacrjournals.org Phosphorylation of Rb by CDK4/6 is a critical step that allows the cell to progress from the G1 to the S phase of the cell cycle. aacrjournals.orgdovepress.com Therefore, the inhibition of Rb phosphorylation is a direct pharmacodynamic effect of this compound.
Studies have demonstrated that a significant decrease in the phosphorylation of Rb can be observed in tumor cells and even in surrogate tissues like skin biopsies after treatment with CDK4/6 inhibitors. aacrjournals.orgresearchgate.net This reduction in phosphorylated Rb (pRb) serves as a potent pharmacodynamic marker, confirming the on-target activity of the drug. aacrjournals.org
In preclinical models, cell lines sensitive to Palbociclib show a marked decrease in Rb phosphorylation, whereas resistant cell lines exhibit little to no change. aacrjournals.orgdovepress.com This suggests that monitoring pRb levels could potentially distinguish responsive tumors from those with primary resistance. researchgate.net A clinical study involving a pre-surgery trial of Palbociclib in early-stage breast cancer found that a significant reduction in Rb phosphorylation after two weeks of treatment correlated with a decrease in the proliferation marker Ki67. researchgate.net This correlation highlights the potential of pRb status to identify patients who are unlikely to respond to CDK4/6 inhibitor therapy. researchgate.net
Clinical Utility of Biomarkers
The identification and validation of biomarkers for this compound therapy hold immense promise for personalizing treatment and improving patient outcomes.
Predicting Response to this compound
While no single biomarker has been definitively approved to select patients for Palbociclib therapy beyond HR-positivity and HER2-negativity, several candidates are under active investigation. nih.gov The presence of an intact Rb pathway is considered essential for Palbociclib's mechanism of action, making loss of Rb a marker of resistance. nih.gov Conversely, high levels of cyclin D1 and low levels of p16 have been associated with sensitivity to the drug in preclinical models. aacrjournals.org
The phosphorylation status of Rb is a direct indicator of drug activity. aacrjournals.org A lack of reduction in pRb levels after initiation of therapy could be an early indicator of primary resistance. researchgate.net Furthermore, ctDNA analysis offers a dynamic way to predict response. For instance, the absence of emerging resistance mutations like ESR1 or TP53 early in therapy may predict a more durable response. nih.gov
Prognostic Value for Progression-Free Survival and Overall Survival
Several biomarkers have demonstrated prognostic value for patients undergoing this compound treatment.
Progression-Free Survival (PFS):
Baseline mutations in PIK3CA and TP53 in ctDNA have been associated with a shorter PFS. nih.govnih.govamegroups.org
The emergence of ESR1 mutations during treatment with Palbociclib and an aromatase inhibitor is linked to a higher risk of progression. nih.gov
In the FUTURE trial sub-study, early changes in MAP3K1 mutations were a significant poor prognostic factor for PFS. nih.govnih.gov
In the PALOMA-3 trial, loss of RB1 detected in baseline ctDNA was associated with worse PFS. nih.gov
In one study, patients with a progesterone (B1679170) receptor (PR) expression of ≥20% had a significantly longer median PFS (25.0 months) compared to those with lower expression. nih.gov
High baseline absolute lymphocyte count (ALC) has been identified as an independent positive prognostic factor for OS in patients treated with Palbociclib. iiarjournals.org
In the PARSIFAL LONG study, patients who progressed after 12 months of first-line Palbociclib therapy had a markedly better median OS (over 80 months) compared to those who progressed within the first 12 months (24 months), highlighting the prognostic importance of endocrine sensitivity. oaepublish.com
| Biomarker | Finding | Prognostic for |
| PIK3CA mutation (baseline ctDNA) | Associated with poorer outcome | Progression-Free Survival |
| TP53 mutation (baseline ctDNA) | Associated with poorer outcome | Progression-Free Survival |
| ESR1 mutation (emerging in ctDNA) | Associated with higher risk of progression | Progression-Free Survival |
| RB1 loss (baseline ctDNA) | Associated with worse outcome | Progression-Free Survival |
| Progesterone Receptor (PR) ≥20% | Associated with longer survival | Progression-Free Survival |
| Absolute Lymphocyte Count (High) | Independent positive prognostic factor | Overall Survival |
| Time to Progression >12 months | Associated with significantly longer survival | Overall Survival |
Guiding Treatment Decisions and Overcoming Resistance
Biomarker monitoring is crucial for making informed treatment decisions, especially upon disease progression. The detection of specific resistance mechanisms can guide the selection of subsequent therapies.
Guiding Second-Line Therapy: The emergence of an ESR1 mutation in ctDNA while on an aromatase inhibitor and Palbociclib suggests a switch to fulvestrant as the endocrine partner may be beneficial. clinicaltrials.govclinicaltrial.be Similarly, the identification of an actionable PIK3CA mutation can direct treatment towards PI3K inhibitors like alpelisib (B612111). oaepublish.comresearchgate.net
Overcoming Resistance: Understanding the mechanisms of resistance to this compound is key to developing strategies to overcome it.
Loss of Rb: Tumors that lose Rb function become independent of the CDK4/6 pathway for cell cycle progression, rendering Palbociclib ineffective. nih.gov
Upregulation of Cyclin E: Increased levels of Cyclin E1 can bypass the G1 block imposed by Palbociclib by activating CDK2, which can then phosphorylate Rb. oaepublish.comascopubs.org This suggests that targeting CDK2 could be a strategy to overcome resistance.
CDK6 Amplification: Increased gene amplification or expression of CDK6 has been observed in resistant models and is associated with drug resistance in some clinical settings. nih.govascopubs.org
Targeting Alternative Pathways: Research suggests that targeting pathways that become activated in resistant cells, such as the EGFR pathway or CDK7, could be effective strategies after Palbociclib failure. researchgate.netresearchgate.net For instance, preclinical models show that Palbociclib-resistant cells may remain sensitive to the CDK7 inhibitor THZ1. researchgate.net
The continuous evolution of biomarker research, particularly in the realm of liquid biopsies, is paving the way for a more dynamic and personalized approach to managing patients treated with this compound, aiming to maximize benefit and strategically counteract the development of resistance.
Combination Therapy Rationales and Outcomes with Palbociclib 2hcl
Combinations with Endocrine Therapies
The synergy between Palbociclib (B1678290) and endocrine therapies is rooted in their complementary mechanisms of targeting the estrogen receptor (ER) signaling pathway, a key driver of HR+ breast cancer.
Letrozole (B1683767)
The combination of Palbociclib with letrozole, an aromatase inhibitor that blocks estrogen production, has been extensively studied in first-line treatment of postmenopausal women with ER+/HER2- advanced breast cancer. The pivotal PALOMA-1 and PALOMA-2 trials demonstrated a significant improvement in progression-free survival (PFS) with the combination compared to letrozole alone. ascopost.comesmo.orgpfizer.compfizer.comdimensions.ai
The larger, confirmatory PALOMA-2 trial further solidified the PFS benefit. ascopubs.orgascopost.com It showed a median PFS of 27.6 months with Palbociclib plus letrozole compared to 14.5 months with placebo plus letrozole. dimensions.ai However, similar to PALOMA-1, the final OS analysis of PALOMA-2 did not show a statistically significant improvement, with a median OS of 53.9 months for the combination versus 51.2 months for the control arm. esmo.orgascopubs.orgascopost.com A pooled analysis of both studies showed a median OS of 51.8 months with the combination versus 46.8 months in the comparator arm. ascopubs.org
A sub-analysis of the PALOMA-2 study in Asian patients also demonstrated a significant improvement in median PFS (25.7 months vs. 13.9 months). nih.gov
Table 1: Key Efficacy Outcomes of PALOMA-1 and PALOMA-2 Trials
Fulvestrant (B1683766)
For patients whose disease has progressed on prior endocrine therapy, the combination of Palbociclib with fulvestrant, a selective estrogen receptor degrader (SERD), has proven to be an effective treatment strategy. jhoponline.comtandfonline.com The PALOMA-3 trial evaluated this combination in pre-, peri-, and postmenopausal women with HR+/HER2- metastatic breast cancer. nih.gov
The efficacy of the combination was observed across various patient subgroups, including those with different gene mutation statuses such as ESR1, PIK3CA, and TP53. onclive.com
Table 2: Efficacy Outcomes of the PALOMA-3 Trial
Tamoxifen (B1202)
The combination of Palbociclib and tamoxifen, a selective estrogen receptor modulator (SERM), has been explored in preclinical and clinical settings. The rationale for this combination lies in the potential for Palbociclib to enhance the anti-proliferative effects of tamoxifen in ER-positive breast cancer cells. Research is ongoing to fully elucidate the clinical benefits of this combination.
Other Antiestrogens
The principle of combining Palbociclib with antiestrogen (B12405530) therapies extends beyond letrozole and fulvestrant. In prostate cancer, which can be driven by androgen receptor (AR) signaling, the combination of Palbociclib with the AR antagonist bicalutamide (B1683754) has been investigated. nih.govmdpi.com A phase 2 clinical trial (NCT02605486) explored this combination in patients with AR-positive triple-negative breast cancer, hypothesizing that CDK4/6 inhibition could enhance the activity of the androgen inhibitor. nih.gov Another trial (NCT02059213) evaluated Palbociclib with combined androgen deprivation therapy in metastatic prostate cancer. mycancergenome.org These studies aim to determine if dual targeting of the cell cycle and hormone receptor pathways can overcome resistance to anti-androgen therapy alone. nih.gov
Synergistic Metabolic Modulation
Preclinical research has revealed a synergistic relationship between Palbociclib and fulvestrant in modulating the central carbon metabolism of breast cancer cells. nih.govbiorxiv.org The combination has been shown to dysregulate multiple metabolic pathways, including the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway (PPP), and purine (B94841) synthesis. nih.govbiorxiv.org
Specifically, the combination leads to an increase in succinate (B1194679) and decreases in fumarate (B1241708) and malate, suggesting a potential inhibition of succinate dehydrogenase (SDH). nih.govbiorxiv.org Furthermore, the combination therapy appears to inhibit purine and amino acid synthesis and modulate glycolysis, possibly through effects on key enzymes like pyruvate (B1213749) kinase M2 (PKM2) and SDH. nih.govbiorxiv.orgresearchgate.net This broad impact on cellular metabolism may contribute to the enhanced anti-cancer effects observed with the combination by depriving cancer cells of the necessary building blocks and energy for growth. biorxiv.org Some studies suggest that resistance to Palbociclib may involve metabolic reprogramming, including increased glycolysis and oxidative metabolism, which could potentially be targeted to resensitize tumors. researchgate.netoaepublish.com
Combinations with Anti-HER2 Therapies
For patients with HR+/HER2+ breast cancer, a particularly aggressive subtype, combining Palbociclib with anti-HER2 therapies presents a logical strategy to dually target two key oncogenic drivers. nihr.ac.uk
Clinical trials have investigated Palbociclib in combination with trastuzumab, with or without pertuzumab, and endocrine therapy. nihr.ac.ukclinicaltrials.gov The phase 3 PATINA trial demonstrated that adding Palbociclib to first-line maintenance therapy (following induction chemotherapy) with anti-HER2 therapy and endocrine therapy resulted in a statistically significant and clinically meaningful improvement in PFS for patients with HR+/HER2+ metastatic breast cancer. pfizer.comcancernetwork.comtargetedonc.comascopost.com The median PFS was 44.3 months with the Palbociclib combination compared to 29.1 months for the standard of care. pfizer.comcancernetwork.comtargetedonc.com
The phase 2 PATRICIA trial also showed that Palbociclib combined with trastuzumab and endocrine therapy significantly improved PFS in patients with pretreated, molecularly selected (PAM50 luminal A or B) HER2+ advanced breast cancer compared to standard chemotherapy and trastuzumab. gruposolti.orgascopubs.org The median PFS was 9.1 months in the experimental arm versus 7.5 months in the control arm. ascopubs.org
Furthermore, the NA-PHER2 phase 2 study explored a neoadjuvant combination of trastuzumab, pertuzumab, Palbociclib, and fulvestrant in women with ER+/HER2+ breast cancer. The results showed a significant decrease in the proliferation marker Ki67, suggesting that this chemotherapy-free regimen could be an effective treatment strategy. nih.govnih.gov
Table 3: Efficacy of Palbociclib in Combination with Anti-HER2 Therapies
Trastuzumab
Trastuzumab is a monoclonal antibody that targets the HER2 receptor. The combination of Palbociclib and trastuzumab has been evaluated in multiple clinical trials, demonstrating promising outcomes, particularly in patients with HR+/HER2+ breast cancer.
The Phase II SOLTI-1303 PATRICIA trial assessed Palbociclib plus trastuzumab, with or without endocrine therapy, in heavily pretreated patients with HER2+ advanced breast cancer. mdpi.comnih.gov The study included cohorts for estrogen receptor (ER)-negative and ER-positive patients. nih.gov Results showed that the combination is safe and yields promising survival outcomes, especially in ER+/HER2+ patients whose tumors were classified as Luminal A or B subtypes by PAM50 gene expression profiling. mdpi.comnih.gov In this luminal subgroup, the median progression-free survival (PFS) was 10.6 months, compared to 4.2 months in non-luminal subtypes. nih.gov
The PATRICIA-cohort C trial further reinforced these findings, showing that for patients with ER+/HER2+ advanced breast cancer (Luminal A or B), the combination of hormone therapy, trastuzumab, and Palbociclib reduced the risk of disease progression by 48% compared to conventional treatment. larvol.com
| Cohort | Patient Population | Progression-Free Survival Rate at 6 Months (PFS6) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| Cohort A | ER-negative/HER2+ | 33.3% nih.gov | Luminal Subtypes: 10.6 months Non-Luminal Subtypes: 4.2 months nih.gov |
| Cohort B1 | ER+/HER2+ (without letrozole) | 42.8% nih.gov | |
| Cohort B2 | ER+/HER2+ (with letrozole) | 46.4% nih.gov |
Pertuzumab
Pertuzumab, another anti-HER2 monoclonal antibody that binds to a different domain of the HER2 receptor than trastuzumab, is often used in combination with trastuzumab. The rationale is to provide a more comprehensive blockade of HER2 signaling.
The Phase III AFT-38 PATINA trial investigated the addition of Palbociclib to first-line maintenance therapy with anti-HER2 drugs (trastuzumab with or without pertuzumab) and endocrine therapy in patients with HR+/HER2+ metastatic breast cancer. researcher.lifee-century.us The vast majority of participants (97.3%) received dual anti-HER2 therapy with pertuzumab. nih.gov The study demonstrated a statistically significant and clinically meaningful improvement in PFS. dovepress.comresearcher.lifee-century.us
The median PFS was extended by over 15 months in the group receiving Palbociclib. dovepress.comresearcher.lifee-century.us These results suggest that the triplet combination may represent a new standard of care for this patient population. researcher.life
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value |
|---|---|---|---|
| Palbociclib + Anti-HER2 Therapy + Endocrine Therapy | 44.3 months dovepress.comresearcher.lifee-century.us | 0.74 researcher.lifee-century.us | 0.0074 researcher.lifee-century.us |
| Placebo + Anti-HER2 Therapy + Endocrine Therapy | 29.1 months dovepress.comresearcher.lifee-century.us |
Overcoming Resistance to Anti-HER2 and Endocrine Therapy
A significant challenge in treating HR+/HER2+ breast cancer is the development of resistance to both endocrine and anti-HER2 therapies. nih.gov The cyclin D1/CDK4 pathway has been identified as a mediator of resistance to HER2-targeted treatments. onclive.com Preclinical studies have shown that inhibiting CDK4/6 can restore sensitivity to anti-HER2 agents. nih.govonclive.com
The results from the PATINA trial strongly support this rationale. nih.govresearcher.lifeicr.ac.uk By adding Palbociclib to the standard anti-HER2 and endocrine therapy regimen, the median PFS was significantly prolonged, suggesting that Palbociclib helps to overcome resistance mechanisms. researcher.lifeicr.ac.uk The mechanism appears to involve not only the suppression of Retinoblastoma (Rb) protein phosphorylation but also a reduction in mTORC1 activity, which can re-sensitize tumors to HER2 blockade. onclive.com This dual inhibition leads to enhanced G1 cell cycle arrest. onclive.com Similarly, in hormone-resistant breast cancer cell lines, Palbociclib has demonstrated effectiveness, particularly when combined with endocrine agents like fulvestrant or letrozole. mdpi.com
Combinations with Chemotherapeutic Agents
The cell cycle-arresting properties of Palbociclib also provide a rationale for its combination with traditional cytotoxic chemotherapy agents, potentially enhancing their efficacy or overcoming resistance.
Cisplatin (B142131) in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted treatment options. mdpi.commdpi.com However, a subset of TNBCs retains expression of the Rb protein, making them potential candidates for CDK4/6 inhibition. mdpi.com Preclinical research has explored the combination of Palbociclib and the DNA-damaging agent cisplatin.
Studies in the MDA-MB-231 TNBC cell line showed a synergistic antitumor effect when Palbociclib was administered before cisplatin. nih.govmdpi.com This sequential treatment strategy appears to synchronize the tumor cell cycle via the CDK4/6-cyclin D1-Rb-E2F pathway, thereby enhancing the cytotoxic impact of the subsequent cisplatin treatment. nih.gov This synergistic interaction has been noted in other studies as well, suggesting a promising strategy for Rb-proficient TNBC. researchgate.net
Doxorubicin (B1662922) in Doxorubicin-Resistant Cancer Cells
Resistance to the chemotherapeutic agent doxorubicin is a major clinical hurdle and is often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux pump. researcher.lifemetu.edu.tr Research has investigated whether Palbociclib can help overcome this resistance.
Preclinical studies have shown that Palbociclib can have a synergistic effect with doxorubicin in doxorubicin-resistant cancer cell lines of various origins, including breast, leukemia, and cervical cancer. researcher.lifetandfonline.com As a monotherapy, Palbociclib was found to decrease the expression of the MDR-1 gene (which codes for P-gp). researcher.lifemetu.edu.tr When used in combination, Palbociclib increased the intracellular accumulation of doxorubicin, leading to enhanced apoptosis. researcher.lifetandfonline.com These findings propose Palbociclib as a candidate to limit doxorubicin resistance in multiple cancer types. researcher.lifetandfonline.com
Combinations with Other Targeted Agents
Beyond standard anti-HER2 therapies and chemotherapies, Palbociclib is being investigated in combination with other targeted agents to tackle resistance and improve outcomes.
One notable combination is with ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate that links trastuzumab to a cytotoxic agent. A phase 2 trial evaluated the efficacy of T-DM1 combined with Palbociclib in patients with HER2-positive metastatic breast cancer. onclive.commycancergenome.org The combination therapy resulted in a significantly longer median PFS of 16.9 months compared to 8.3 months for T-DM1 monotherapy. larvol.comonclive.com Interestingly, the efficacy of the combination appeared to be independent of the tumor's estrogen receptor status. larvol.comonclive.com
| Treatment Arm | Number of Patients (n) | Median Progression-Free Survival (PFS) |
|---|---|---|
| Palbociclib + T-DM1 | 36 onclive.com | 16.9 months larvol.comonclive.com |
| T-DM1 Monotherapy | 11 onclive.com | 8.3 months larvol.comonclive.com |
Furthermore, preclinical studies have suggested other potential combination strategies. For instance, resistance to Palbociclib can be driven by the activation of CDK2. icr.ac.uk Research has shown that combining Palbociclib with a MET inhibitor like crizotinib (B193316) could be effective in overcoming this resistance mechanism. icr.ac.uk Additionally, a triplet therapy of the AKT inhibitor inavolisib with Palbociclib and fulvestrant has shown promise in improving PFS in patients with HR-positive, HER2-negative breast cancer harboring a PIK3CA mutation. onclive.com
Sorafenib (B1663141) in Hepatocellular Carcinoma
The combination of Palbociclib with Sorafenib, a multikinase inhibitor, has been investigated as a therapeutic strategy for hepatocellular carcinoma (HCC). bmj.combmj.com Preclinical studies have demonstrated that this combination can have additive or synergistic effects on inhibiting cancer cell survival and proliferation. bmj.combmj.comejmi.org In HCC xenograft models, the combination of Palbociclib and Sorafenib resulted in a more significant reduction in tumor growth and a notable increase in median survival compared to either drug administered alone. bmj.combmj.com
A phase II clinical trial was initiated to assess the efficacy of Palbociclib in patients with advanced HCC who had previously failed or were intolerant to first-line therapy with Sorafenib. nih.govaging-us.comascopubs.org The rationale for this combination is rooted in the frequent dysregulation of the cyclin D-CDK4/6-Rb pathway in HCC, suggesting that targeting this pathway with Palbociclib could be beneficial. frontiersin.orgnih.gov Preclinical data support this, showing that Palbociclib can suppress cell proliferation in human liver cancer cell lines. bmj.combmj.com
Sunitinib (B231) in Various Solid Tumors
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been evaluated in combination with Palbociclib for the treatment of various advanced solid tumors. drugbank.comveeva.comdrugbank.com The rationale for this combination lies in their distinct but potentially complementary mechanisms of action. Palbociclib targets the cell cycle, while Sunitinib inhibits multiple RTKs involved in tumor growth and angiogenesis. drugbank.comdrugbank.com
Preclinical studies using patient-derived xenograft (PDX) models of various human cancers demonstrated a synergistic anti-tumor effect when Palbociclib and Sunitinib were combined. researchgate.netnih.gov In a significant percentage of these models, the combination therapy was more effective at inhibiting tumor growth than either monotherapy. researchgate.netnih.gov These promising preclinical results have led to the initiation of a clinical trial to assess the safety and efficacy of this combination in patients with advanced solid tumors. veeva.comresearchgate.netnih.gov A phase II trial also investigated single-agent Palbociclib in patients with advanced gastrointestinal stromal tumors (GIST) that were refractory to at least imatinib (B729) and sunitinib. scispace.comnih.gov
Entinostat (B1683978) (HDAC Inhibitor)
The combination of Palbociclib with Entinostat, a histone deacetylase (HDAC) inhibitor, is being explored as a strategy to overcome resistance to endocrine therapy in breast cancer. nih.gov Preclinical and clinical data have suggested that Entinostat, when combined with hormone receptor blockade, possesses anticancer activity. theoncologynurse.com The hypothesis is that the cell cycle arrest induced by Palbociclib can synergize with the apoptosis-promoting effects of Entinostat. theoncologynurse.com
Research has shown that this combination can synergistically inhibit tumor cell proliferation and reduce colony formation in vitro. theoncologynurse.com In vivo studies using mouse xenograft models of both estrogen receptor (ER)-positive and triple-negative breast cancer (TNBC) have demonstrated that the combination of Entinostat and Palbociclib is more effective at inhibiting tumor growth than either drug alone. theoncologynurse.com These findings provide a strong rationale for the clinical investigation of this combination in patients with ER-positive or TNBC. conference-correspondent.com A phase III registration study is currently ongoing to confirm the survival advantage of combining Entinostat with endocrine therapy in advanced breast cancer. nih.gov
Potential with Immunotherapy
The combination of Palbociclib with immunotherapy, such as immune checkpoint inhibitors, is an area of active investigation. mdpi.com Laboratory studies suggest that Palbociclib may modulate the immune response in the tumor microenvironment, potentially enhancing the efficacy of immunotherapy. nih.gov For instance, combining Palbociclib with the anti-PD-L1 antibody avelumab is being tested in clinical trials for certain types of breast cancer. mycancergenome.org
Another combination under investigation is Palbociclib with pembrolizumab (B1139204) and letrozole for hormone receptor-positive metastatic breast cancer. nih.govclinicaltrials.govclinicaltrial.be The rationale is that Palbociclib's effect on the cell cycle could make tumor cells more susceptible to immune-mediated attack stimulated by pembrolizumab. clinicaltrials.gov A phase II trial evaluating this triplet combination has shown it to be well-tolerated and has reported a notable complete response rate in the first-line treatment setting for this patient population. nih.gov
Underlying Mechanisms of Synergistic Antitumor Activity
The synergistic effects observed with Palbociclib combination therapies stem from a multi-faceted attack on cancer cell biology, primarily through enhanced cell cycle control and metabolic disruption.
Enhanced Cell Cycle Arrest and Apoptosis Induction
Palbociclib's primary mechanism is the induction of G1 phase cell cycle arrest by inhibiting CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein. ecancer.orgnih.govkimia-pharma.co This cytostatic effect can be converted into a cytotoxic one when combined with other agents. For example, combining Palbociclib with a BCL-2 inhibitor like APG-2575 has been shown to synergistically trigger apoptosis in breast cancer cells. aacrjournals.org While Palbociclib drives cells into a senescent state, the BCL-2 inhibitor potentiates this antitumor effect by inducing apoptosis. aacrjournals.org
Similarly, the combination of Palbociclib with the HDAC inhibitor Entinostat is hypothesized to work through a synergistic mechanism where Palbociclib induces cell cycle arrest and Entinostat promotes apoptosis. theoncologynurse.com In gastric cancer cells, Palbociclib has been shown to inhibit proliferation and induce apoptosis and cell senescence by inhibiting the Notch pathway. nih.gov Combination with irradiation also leads to an additive growth arrest, with Palbociclib inducing senescence. frontiersin.org
Metabolic Reprogramming in Cancer Cells
Recent research has highlighted the role of metabolic reprogramming in the synergistic effects of Palbociclib combinations. Palbociclib treatment can induce metabolic shifts in cancer cells, such as an increased reliance on glutaminolysis. biorxiv.org This creates a vulnerability that can be exploited by combining Palbociclib with inhibitors of metabolic pathways. For instance, combining Palbociclib with the glutaminase (B10826351) inhibitor Telaglenestat has been shown to counteract this adaptive metabolic response and prevent the acquisition of resistance in colorectal cancer cells. biorxiv.orgbiorxiv.org
Studies have also shown that combining Palbociclib with fulvestrant in breast cancer cells leads to a comprehensive dysregulation of central carbon metabolism, affecting the TCA cycle, pentose phosphate pathway, and purine synthesis. mdpi.com Furthermore, in response to Palbociclib, some cancer cells exhibit mTOR-mediated metabolic reprogramming, leading to increased glycolysis and oxidative metabolism. oaepublish.com Inhibiting mTOR in this context can antagonize these metabolic changes and sensitize tumors to CDK4/6 inhibition. oaepublish.com The combination of Palbociclib with regorafenib (B1684635) in hepatocarcinoma cells has been found to impair glucose uptake and utilization. frontiersin.orgnih.gov
Real World Evidence and Clinical Practice Insights for Palbociclib 2hcl
Complementary Role to Randomized Controlled Trials
Randomized controlled trials (RCTs) are the gold standard for establishing the efficacy and safety of new treatments, leading to regulatory approvals. nih.gov However, RCTs often have strict inclusion and exclusion criteria, which may not fully represent the broader patient population encountered in daily clinical practice. mdpi.comilaphar.org Real-world evidence (RWE) studies, utilizing data from routine clinical care, play a crucial complementary role by providing insights into the effectiveness and safety of treatments like Palbociclib (B1678290) in a more heterogeneous and diverse patient population. nih.govoup.com This evidence helps to bridge the gap between the controlled environment of clinical trials and the complexities of real-world patient management. ilaphar.org
Assessing Effectiveness in Routine Clinical Practice Settings (e.g., Community Settings)
Real-world studies are instrumental in confirming that the benefits of Palbociclib observed in pivotal trials, such as the PALOMA series, translate to routine clinical practice, including community-based settings where the majority of patients are treated. ilaphar.orgascopubs.orgcancernetwork.com For instance, a large retrospective cohort study utilizing the Flatiron Health database, with 94% of patients treated in community practice, confirmed the effectiveness of Palbociclib in combination with an aromatase inhibitor (AI) as a standard of care for the first-line treatment of HR+/HER2- metastatic breast cancer (mBC). ascopubs.orgoncnursingnews.com These studies often include patients who would have been ineligible for RCTs, such as older individuals and those with a poorer performance status, thereby providing a more comprehensive understanding of the drug's effectiveness across a wider spectrum of patients. d-nb.info
Data from De-identified Claims and Electronic Health Records
De-identified data from electronic health records (EHRs) and insurance claims are primary sources for generating real-world evidence. flatiron.comdovepress.com These large datasets allow for the analysis of treatment patterns, clinical outcomes, and healthcare resource utilization in extensive and diverse patient populations that are not typically captured in clinical trials. dovepress.comnih.gov For example, the Flatiron Health Analytics Database, a longitudinal database derived from EHRs from numerous cancer clinics, has been a key resource in multiple retrospective cohort studies evaluating the real-world effectiveness of Palbociclib. ascopubs.orgtandfonline.comasco.org
This approach has been pivotal in expanding the approved indications for Palbociclib. For instance, an analysis of de-identified claims and EHR data on male patients with HR+, HER2- metastatic breast cancer treated with Palbociclib was used to support the FDA's decision to expand the drug's approval to include this patient population, for whom conducting a dedicated prospective clinical trial would be challenging. flatiron.comcancerletter.comnih.gov These data sources provide valuable insights into treatment duration, response rates, and safety in underrepresented patient groups. nih.govresearchgate.net
Real-World Efficacy Outcomes
Real-world studies consistently demonstrate the efficacy of Palbociclib in combination with endocrine therapy, showing significant improvements in patient outcomes.
Real-World Progression-Free Survival (rwPFS)
Multiple real-world studies have shown that Palbociclib in combination with an aromatase inhibitor (AI) or fulvestrant (B1683766) significantly extends real-world progression-free survival (rwPFS) compared to AI alone in the first-line treatment of HR+/HER2- metastatic breast cancer.
Below is a table summarizing rwPFS data from various real-world studies:
| Study/Cohort | Treatment | Median rwPFS (months) | Hazard Ratio (HR) [95% CI] |
| Pfizer RWE Analysis businesswire.com | Palbociclib + Letrozole (B1683767) | 20.0 | 0.58 [0.49-0.69] |
| Pfizer RWE Analysis businesswire.com | Letrozole Alone | 11.9 | - |
| Taylor & Francis Online Study tandfonline.com | Palbociclib + AI | 21.0 | 0.75 [0.64-0.88] |
| Taylor & Francis Online Study tandfonline.com | AI Alone | 15.7 | - |
| Japanese Observational Study nih.gov | Palbociclib + ET (1st Line) | 24.5 | - |
| Portuguese Retrospective Study uspharmacist.com | Palbociclib + Fulvestrant | 7.43 | - |
| CancerNetwork Study (CVD patients) cancernetwork.com | Palbociclib + AI | 20.0 | 0.679 [0.512-0.900] |
| CancerNetwork Study (CVD patients) cancernetwork.com | AI Alone | 12.5 | - |
Real-World Overall Survival (rwOS)
The table below presents rwOS findings from different real-world settings:
| Study/Cohort | Treatment | Median rwOS (months) | Hazard Ratio (HR) [95% CI] |
| Pfizer RWE Analysis pfizer.comnih.gov | Palbociclib + AI | 49.1 | 0.76 [0.65-0.87] |
| Pfizer RWE Analysis pfizer.comnih.gov | AI Alone | 43.2 | - |
| Pfizer RWE Analysis businesswire.com | Palbociclib + Letrozole | Not Reached | 0.66 [0.53-0.82] |
| Pfizer RWE Analysis businesswire.com | Letrozole Alone | 43.1 | - |
| Romanian Cohort Study mdpi.com | Palbociclib + ET | 39.0 | - |
| CancerNetwork Study (CVD patients) cancernetwork.com | Palbociclib + AI | 40.7 | 0.732 [0.537-0.997] |
| CancerNetwork Study (CVD patients) cancernetwork.com | AI Alone | 26.5 | - |
Application in Diverse Patient Populations
A significant advantage of real-world evidence is its ability to provide insights into the effectiveness of treatments in diverse patient populations that are often underrepresented in clinical trials. oup.com
The IRIS study, a multinational retrospective medical record review, included a large proportion of patients aged 65 years or older (47.9%), those with an ECOG performance status of 2 or greater (12.5%), and patients of races other than White (28.3%). nih.gov The study found that Palbociclib was similarly effective across these subgroups. nih.gov
Specifically for elderly patients (aged ≥ 75 years), a subanalysis of the P-REALITY X study demonstrated that first-line Palbociclib plus an AI was associated with significantly improved OS (median 43.0 vs. 32.4 months) and rwPFS (median 20.0 vs. 15.0 months) compared with an AI alone. nih.gov
Real-world data have also been crucial in establishing the efficacy of Palbociclib in men with breast cancer. An analysis of EHR and claims data showed a longer median duration of treatment for men receiving Palbociclib plus endocrine therapy compared to endocrine therapy alone, which supported the expansion of its indication to include male patients. flatiron.comnih.gov
Furthermore, in a comparative analysis of African American patients with HR+/HER2- mBC, first-line Palbociclib in combination with an AI was associated with a significantly longer median OS (not reached vs. 28.2 months) compared to an AI alone. oup.com These findings highlight the importance of real-world evidence in ensuring that the benefits of cancer therapies are understood across the full spectrum of patients. oup.com
Male Breast Cancer Patients
Male breast cancer is a rare disease, accounting for less than 1% of all breast cancer cases, which makes conducting large-scale prospective clinical trials challenging. pfizer.comaacrjournals.orgnih.gov Consequently, real-world evidence was pivotal in the regulatory approval and clinical adoption of Palbociclib for this patient population. pfizer.comflatiron.comgavinpublishers.com The U.S. Food and Drug Administration's (FDA) decision to expand Palbociclib's indication to include men was significantly supported by analyses of real-world data from electronic health records (EHRs) and insurance claims. cancerletter.comgavinpublishers.comnih.gov
Multiple real-world data sources have demonstrated that men with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (MBC) derive a clinical benefit from the combination of Palbociclib and endocrine therapy (ET). nih.govascopubs.org
A large retrospective study utilizing the IQVIA insurance claims database provided key insights into treatment duration. In the first-line setting, the median duration of treatment was notably longer for men receiving Palbociclib plus ET compared to those on ET alone. nih.govascopubs.org
| Treatment Cohort (First-Line) | Number of Patients (n) | Median Duration of Treatment (Months) |
| Palbociclib + Endocrine Therapy | 37 | 8.5 |
| Endocrine Therapy Alone | 214 | 4.3 |
| Palbociclib + Letrozole | 26 | 9.4 |
| Letrozole Alone | 63 | 3.0 |
| Data from a real-world analysis of insurance claims databases. nih.govascopubs.org |
Further supporting these findings, an analysis of the Flatiron Health EHR-derived database evaluated the real-world tumor response. In a cohort of patients receiving treatment across various lines of therapy for metastatic disease, those treated with Palbociclib plus ET showed a higher response rate than those on ET alone. nih.govascopubs.org
| Treatment Cohort (All Lines) | Number of Patients (n) | Real-World Response Rate (CR + PR) |
| Palbociclib + Endocrine Therapy | 12 | 33.3% |
| Endocrine Therapy Alone | 8 | 12.5% |
| CR: Complete Response; PR: Partial Response. Data from the Flatiron Health database analysis. nih.govascopubs.org |
| Patient Subgroup | Response Rate | Median Progression-Free Survival (PFS) |
| Overall Population (n=25) | 48% | 10.8 months |
| 1st or 2nd Line Therapy (n=17) | 59% | 12.4 months |
| 3rd or Higher Line Therapy (n=8) | 25% | 9.2 months |
| Combination with Letrozole (n=16) | 62.5% | Not Reported |
| Combination with Fulvestrant (n=9) | 22.2% | Not Reported |
| Data from a single-institution retrospective study. aacrjournals.org |
Additionally, a multicenter retrospective study from the Turkish Oncology Group involving 46 male patients found a median progression-free survival (PFS) of 24.46 months and an objective response rate (ORR) of 84% for first-line Palbociclib treatment. nih.gov These collective real-world findings confirm that men with MBC benefit from Palbociclib-based therapy, with outcomes that appear comparable to those seen in female patients. nih.govmdpi.com
Patients with Differing Baseline Characteristics and Prior Treatments
Real-world studies inherently include a more heterogeneous patient population than the highly selected cohorts of RCTs. nih.govnih.gov This provides valuable information on the effectiveness of Palbociclib in patients with varying ages, performance statuses, and prior treatment histories who are often underrepresented in pivotal trials. tandfonline.comnih.gov
Baseline Characteristics:
Performance Status: The multinational IRIS study included a significant number of patients (12.5%) with an Eastern Cooperative Oncology Group (ECOG) performance status of ≥2, a group typically excluded from RCTs, and found Palbociclib to be effective in this subgroup. nih.gov
Race/Ethnicity: The IRIS study also provided evidence across diverse populations, with 28.3% of patients being of races other than White. nih.gov A study focusing on the Han Chinese population reported a median PFS of 12.8 months, noting that this population was younger and presented with more visceral metastases compared to Western cohorts. europeanreview.org
Prior Treatment History: The effectiveness of Palbociclib can be influenced by the extent and type of previous treatments.
Line of Therapy: Real-world data show that Palbociclib is used across multiple lines of therapy. d-nb.infonih.gov Efficacy tends to be greater when used in earlier lines. A retrospective study found a median PFS of 17.2 months for first-line use, which was significantly longer than for second-line (8.6 months) or third-line (11.8 months) use. europeanreview.org Similarly, patients who had not received prior chemotherapy had a better prognosis than those who had (PFS of 12.4 vs. 8.9 months). europeanreview.org
Endocrine Sensitivity: A French real-world study stratified patients by their prior endocrine treatment status, showing the highest efficacy in endocrine-naive patients. nih.gov
| Prior Endocrine Therapy Status | Number of Patients (n) | Median Progression-Free Survival (Months) |
| Endocrine Naive | 122 | 23.4 |
| Endocrine Sensitive | 96 | 22.7 |
| Endocrine Resistant | 92 | 13.4 |
| Data from a retrospective analysis at the Institut Curie. nih.gov |
Prior mTOR Inhibition: Previous treatment with mTOR inhibitors like everolimus (B549166) may impact the efficacy of subsequent Palbociclib therapy. One study found that patients previously treated with everolimus had a significantly worse disease control rate (50.0% vs. 82.2%) and a shorter median PFS (3.4 months vs. 8.8 months) compared to everolimus-naïve patients. mednexus.org
Emerging Research Areas and Future Directions for Palbociclib 2hcl
Expanding Therapeutic Applications Beyond Approved Indications
Ovarian Cancer
Another Phase II study, the TAPUR trial, evaluated Palbociclib (B1678290) in patients with ovarian cancer harboring CDKN2A alterations. This study showed a disease control rate of 37% and an objective response rate of 11% ascopubs.org. These findings suggest a potential role for Palbociclib in specific molecular subtypes of ovarian cancer.
Table 1: Clinical Trial Data for Palbociclib in Ovarian Cancer
| Trial Name | Patient Population | Treatment | Primary Endpoint | Results |
|---|---|---|---|---|
| LACOG 1018 | ER/PR-positive high-grade serous or endometrioid ovarian cancer | Palbociclib + Letrozole (B1683767) | PFS at 12 weeks | 63.4% |
| Clinical Benefit Rate | 71.8% | |||
| Median PFS | 4.2 months | |||
| Median OS | 13.4 months | |||
| TAPUR | Ovarian cancer with CDKN2A alterations | Palbociclib | Disease Control Rate | 37% |
Endometrial Cancer
In the setting of advanced or recurrent estrogen receptor (ER)-positive endometrial cancer, the combination of Palbociclib and letrozole has shown promise. The Phase 2 ENGOT-EN3/PALEO trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with Palbociclib plus letrozole compared to placebo plus letrozole. onclive.comsdu.dk The median PFS was 8.3 months in the Palbociclib arm versus 3.1 months in the placebo arm onclive.comsdu.dk. The disease control rate at 24 weeks was also higher with the Palbociclib combination (64% vs 38%) medicom-publishers.com. This randomized, double-blind, placebo-controlled study enrolled 77 patients with ER-positive advanced or recurrent endometrial cancer who had received at least one prior line of systemic therapy medicom-publishers.comascopubs.org.
Table 2: Efficacy of Palbociclib in ER-Positive Endometrial Cancer (PALEO Trial)
| Endpoint | Palbociclib + Letrozole | Placebo + Letrozole |
|---|---|---|
| Median Progression-Free Survival | 8.3 months | 3.0 months |
Triple-Negative Breast Cancer (TNBC)
While Palbociclib is established in hormone receptor-positive breast cancer, its role in triple-negative breast cancer (TNBC) is an active area of investigation. Preclinical studies have suggested that a subset of TNBC tumors may be sensitive to CDK4/6 inhibition. Research has indicated that Palbociclib can inhibit the growth of TNBC cells that have low levels of the protein CREBBP, suggesting a potential targeted treatment approach for about a fifth of TNBC patients. icr.ac.uk In vivo studies using models of TNBC bone metastasis have also shown that Palbociclib can inhibit the phosphorylation of the retinoblastoma (Rb) protein and induce cell cycle arrest. nih.gov Ongoing clinical trials are evaluating Palbociclib in combination with other agents for the treatment of metastatic TNBC. nih.govnih.govbreastcancernow.org
Diffuse Intrinsic Pontine Glioma (DIPG)
Diffuse Intrinsic Pontine Glioma (DIPG) is a highly aggressive and fatal pediatric brain cancer. researchgate.netnih.gov Preclinical research has demonstrated that dysregulation of the G1/S cell cycle checkpoint, which is controlled by CDK4/6, is a common feature of DIPG, particularly in tumors with the H3.3K27M mutation. researchgate.netnih.govoup.com In vitro and in vivo studies have shown that Palbociclib can effectively suppress the growth of patient-derived DIPG cells with this mutation. researchgate.netnih.govnih.gov Palbociclib was found to repress self-renewal, proliferation, and cell cycle progression in these cells nih.gov. Furthermore, transcriptome analysis revealed that Palbociclib not only affects the cell cycle but also other cancer-promoting pathways, such as those involving MYC researchgate.netnih.govnih.gov. These promising preclinical findings suggest that Palbociclib could be a potential therapeutic strategy for treatment-naive DIPG. researchgate.netnih.gov
Soft Tissue Sarcoma (STS)
Table 3: Palbociclib in Soft Tissue Sarcoma with CDK4 Amplification (TAPUR Study)
| Endpoint | Result |
|---|---|
| Disease Control Rate | 46% |
| Objective Response Rate | 2% |
| Median Progression-Free Survival | 16 weeks |
Gastric Cancer
Table 4: Phase II Trial of Palbociclib in Gastroesophageal Cancer
| Endpoint | Result |
|---|---|
| Objective Response Rate | 0% |
| Median Progression-Free Survival | 1.8 months |
Novel Therapeutic Modalities
A novel and promising therapeutic strategy involves the use of Proteolysis-Targeting Chimeras (PROTACs) derived from Palbociclib to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) rather than just inhibiting them. rsc.org PROTACs are bifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to tag the target protein for destruction. nih.govresearchgate.net
Several research groups have developed Palbociclib-based PROTACs that successfully induce the degradation of CDK4 and/or CDK6. nih.gov For instance, a PROTAC named "pal-pom" was synthesized by linking Palbociclib to pomalidomide, a ligand for the cereblon (CRBN) E3 ligase. rsc.org This molecule was shown to dose-dependently deplete both CDK4 and CDK6 in triple-negative breast cancer cell lines, with a more efficient degradation observed for CDK4. rsc.org Time-course studies showed that at a concentration of 100 nM, pal-pom achieved optimal CDK4 degradation after 4 hours, while maximal CDK6 degradation took 6 hours or more. rsc.org
The design of these PROTACs, including the choice of E3 ligase ligand (e.g., for CRBN, von Hippel Lindau (VHL), or cellular inhibitor of apoptosis protein (cIAP)) and the nature of the linker, is critical for degradation potency and selectivity. mdpi.comresearchgate.net Interestingly, some Palbociclib-based PROTACs have demonstrated selectivity for degrading CDK6 over CDK4, despite Palbociclib itself inhibiting both kinases with similar potency. nih.govresearchgate.net One study reported a PROTAC that selectively degraded CDK6 as early as 4 hours, achieving complete degradation after 8 hours at a 0.5 µM concentration, while sparing CDK4. mdpi.comresearchgate.net This selective degradation offers a tool to probe the kinase-independent functions of these proteins. researchgate.net
These findings highlight the potential of PROTACs to overcome resistance mechanisms associated with kinase inhibitors and provide a new therapeutic avenue for cancers dependent on CDK4/6 signaling. researchgate.net
| Palbociclib-Based PROTAC | E3 Ligase Ligand | Target Degradation Profile | Key Findings | Citation |
|---|---|---|---|---|
| pal-pom | Pomalidomide (CRBN) | Degrades both CDK4 and CDK6 | Degraded CDK4 more efficiently than CDK6, with DC50 values of ~15 nM and ~34.1 nM, respectively. | rsc.orgmdpi.com |
| Unnamed PROTAC (Natarajan et al.) | Not specified | Selectively degrades CDK6 | Achieved complete CDK6 degradation after 8 hours at 0.5 µM while sparing CDK4. | mdpi.comresearchgate.net |
| BSJ-03-123 | CRBN-based | Effective against CDK4/6 | Demonstrated greater effectiveness in degrading CDK4/6 in MDA-MB-231 cells compared to some VHL-based PROTACs. | nih.gov |
| Unnamed PROTACs (Anderson et al.) | VHL and cIAP | Degrades both CDK4 and CDK6 | Showed high binding affinity and potent degradation of CDK4/6 (DC50 < 10 nM). | researchgate.net |
Preclinical research suggests a potential synergistic or additive effect when Palbociclib is combined with radiation therapy (RT). nih.govnih.gov Palbociclib functions by inducing a G0/G1 phase cell cycle arrest, which can complement the cytotoxic effects of radiation. nih.govapponcologysummit.org Studies using breast cancer and melanoma cell lines have shown that while Palbociclib alone only slightly increases cell death, its combination with radiotherapy leads to an additive improvement in cellular growth arrest. nih.govnih.gov This suggests that the combination could be a valuable clinical strategy. nih.gov
Retrospective clinical studies have explored the safety and feasibility of administering Palbociclib concurrently with RT for patients with metastatic breast cancer. nih.govinstitut-curie.org One review of 16 patients who received palliative RT concurrently or within 14 days of Palbociclib administration found the combination to be well-tolerated. themednet.org Pain relief was achieved in all patients, and no radiographic local failure was observed in those with follow-up imaging. themednet.org The study reported minimal high-grade toxicities. nih.govthemednet.org Another single-center experience with 30 patients also found that concomitant administration was reasonably well tolerated. institut-curie.org
However, the potential for increased toxicity exists, and patient-specific factors are important considerations. apponcologysummit.org Some case reports have noted severe adverse events, leading some centers to recommend holding the CDK4/6 inhibitor during the radiation course, particularly when large areas are being treated. apponcologysummit.org The preclinical data indicating a radiosensitizing effect, combined with initial clinical findings, supports further investigation of this combination in clinical trials to establish optimal scheduling and patient selection. nih.govnih.gov
| Study Focus | Model/Patient Cohort | Key Findings | Conclusion | Citation |
|---|---|---|---|---|
| Preclinical Mechanism | Breast cancer and melanoma cell lines | Palbociclib induced G0/G1 arrest and senescence. The combination with radiotherapy resulted in an additive growth arrest. | The effect on cellular growth arrest is additive. | nih.govnih.gov |
| Clinical Safety (Retrospective) | 16 women with metastatic breast cancer | The combination resulted in minimal grade 2 and no grade 3+ toxicities. Pain relief was achieved in all patients. | Symptomatic patients receiving palbociclib may be safely irradiated. | nih.govthemednet.org |
| Clinical Safety (Retrospective) | 30 women with metastatic breast cancer | Concurrent administration was reasonably well tolerated. Most common toxicities were radiodermatitis and neutropenia. | More prospective data are needed to confirm safety and efficacy. | institut-curie.org |
Advanced Mechanistic Exploration
A key mechanism through which Palbociclib exerts its anti-proliferative effects is the induction of cellular senescence, a state of permanent cell cycle arrest. nih.govmdpi.com Emerging research has identified the downregulation of the transcription factor Forkhead Box M1 (FOXM1) as a significant event in this process. nih.govnih.gov FOXM1 is a proliferation-associated transcription factor known to play a critical role in cell cycle progression and is often overexpressed in cancer; importantly, it is also known to inhibit senescence. nih.govresearchgate.net
Studies have demonstrated that treatment with Palbociclib leads to a clear induction of senescence in breast cancer cells, melanoma cells, and even healthy fibroblasts. nih.govnih.gov This senescence induction is accompanied by a marked downregulation of FOXM1 expression. nih.govnih.gov RNA sequencing of endothelial cells treated with Palbociclib confirmed significant downregulation of signature genes associated with senescence, including FOXM1. nih.gov This decreased expression of the anti-senescence factor FOXM1 supports the idea that its suppression is an integral part of the mechanism by which Palbociclib induces a stable growth arrest. nih.gov
Despite the effectiveness of Palbociclib, a fraction of tumor cells can continue to divide in its presence, a phenomenon termed fractional resistance. nih.govnih.gov Research into this area has revealed that non-genetic cell cycle plasticity is a key underlying mechanism. nih.govnih.gov This plasticity allows individual cancer cells to adapt their cell cycle machinery to bypass the CDK4/6 blockade. nih.gov
Single-cell imaging studies on ER+/HER2- breast cancer cells have shown that resistant cells exhibit distinct alterations in the levels and timing of core cell cycle regulators. nih.govunc.edu These cells often show a premature accumulation of G1 regulators, including E2F1 and CDK2, which may allow them to overcome the G1 arrest imposed by Palbociclib. nih.govnih.govunc.edu Unexpectedly, an untimely enrichment of the G2/M regulator cyclin B1 has also been observed in resistant cells. unc.edubiorxiv.org This plasticity creates alternative cell cycle "paths" that enable a subset of tumor cells to escape treatment. nih.govnih.gov Understanding the specific drivers of this plasticity, such as the upregulation of CDK2 activity, could lead to the development of new therapeutic strategies to eliminate these fractionally resistant cells and improve patient outcomes. nih.govaacrjournals.org
Exploration of Drug-Drug Interactions (e.g., Proton Pump Inhibitors) in a Research Context
The potential for drug-drug interactions that may alter the efficacy of Palbociclib is an area of active research. Palbociclib is a weak base with pH-dependent solubility, raising concerns that medications altering gastric pH, such as proton pump inhibitors (PPIs), could impair its absorption and clinical effectiveness. nih.govmdpi.com
Several retrospective studies have suggested a negative interaction. One observational study of 112 patients with metastatic breast cancer found that concomitant use of PPIs was associated with a significantly shorter progression-free survival (PFS) compared to those not taking PPIs (14.0 months vs. 37.9 months). nih.govresearchgate.net This study identified concurrent PPI use as an independent predictive factor for shorter PFS. nih.gov
However, other studies have yielded conflicting results. An exploratory analysis from the large PALLAS trial, which included 2840 patients treated with Palbociclib, did not demonstrate worse survival outcomes in patients also receiving PPIs. esmoopen.com Another study analyzing patients on either Palbociclib or Ribociclib (B560063) found that the concurrent use of common PPIs did not have a detrimental effect on PFS for either drug. mdpi.com These discrepancies highlight the complexity of this potential interaction and the limitations of retrospective analyses, which may be confounded by factors such as the indication for PPI use being linked to other negative prognostic factors. esmoopen.comnih.gov The formulation of Palbociclib (capsule vs. tablet) may also be a critical, and sometimes unspecified, variable in these studies. nih.gov
| Study | Patient Cohort Size | Key Finding on PFS | Conclusion | Citation |
|---|---|---|---|---|
| Del Re et al. (Retrospective) | 112 | Significantly shorter PFS in PPI users (14.0 vs 37.9 months). | Concomitant use of PPIs has a detrimental effect on PFS. | nih.gov |
| PALLAS Trial (Exploratory Analysis) | 2840 | No significant difference in survival outcomes with PPI use. | Did not demonstrate worse survival outcomes for patients on concurrent PPIs. | esmoopen.com |
| Durak et al. (Retrospective) | 190 (80 on Palbociclib) | No detrimental effect on PFS with concurrent PPI use (14.4 vs 15.8 months). | Concomitant use of the most common PPIs did not have detrimental effects on PFS. | mdpi.com |
Development of Next-Generation CDK4/6 Inhibitors and Combinatorial Strategies
The clinical success of Palbociclib and other first-generation CDK4/6 inhibitors, such as Ribociclib and Abemaciclib, has significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. mdpi.com However, the development of intrinsic and acquired resistance limits their long-term efficacy, prompting extensive research into next-generation inhibitors and novel combinatorial strategies to overcome these challenges. nih.govmdanderson.org
Next-Generation CDK4/6 Inhibitors
The quest for more effective and better-tolerated therapies has led to the development of a new wave of CDK inhibitors with distinct properties. These next-generation agents aim to address the shortcomings of existing drugs, including toxicity and resistance. mdanderson.org
One promising approach involves the development of highly selective CDK4 inhibitors. By sparing CDK6, these inhibitors may offer a more favorable safety profile, particularly concerning neutropenia, a common side effect of dual CDK4/6 inhibitors. mdanderson.org For instance, PF-07220060 is a next-generation, highly selective CDK4 inhibitor that has shown encouraging preclinical and early clinical trial results. mdanderson.orgonclive.com These studies suggest that a more targeted inhibition of CDK4 could lead to reduced toxicity, allowing for higher, more effective dosing. mdanderson.org
Another avenue of research focuses on targeting other components of the cell cycle machinery that become critical in the setting of CDK4/6 inhibitor resistance. Activation of CDK2 is a known mechanism of resistance to Palbociclib. nih.gov Therefore, developing CDK2 inhibitors is a rational strategy to overcome this resistance. BLU-222 is an example of a CDK2 inhibitor currently under investigation that has demonstrated early efficacy in advanced solid tumors. onclive.com The development of such agents opens the door for sequential or combination therapies with CDK4/6 inhibitors to thwart resistance.
The following table summarizes key next-generation CDK inhibitors in development:
| Inhibitor | Target(s) | Rationale | Development Stage (Selected) |
| PF-07220060 | Highly selective CDK4 | Improved tolerability (less neutropenia), potential to overcome resistance. mdanderson.orgonclive.com | Phase 1/2a onclive.com |
| BLU-222 | CDK2 | Overcomes resistance mediated by CDK2 activation. onclive.comnih.gov | Early clinical development onclive.com |
Combinatorial Strategies
To enhance the efficacy of CDK4/6 inhibition and combat resistance, numerous combinatorial strategies are being explored. These approaches involve pairing CDK4/6 inhibitors with other targeted therapies, chemotherapy, and immunotherapy.
Combination with Other Targeted Therapies:
A primary focus of combinatorial strategies is to target pathways that are co-activated or become upregulated upon CDK4/6 inhibition.
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that can contribute to resistance to CDK4/6 inhibitors. nih.gov Preclinical studies have shown that combining CDK4/6 inhibitors with PI3K or mTOR inhibitors can enhance anticancer effects. nih.govaacrjournals.org Clinical trials are evaluating the efficacy of these combinations. For instance, the combination of Palbociclib with the PI3K inhibitor Inavolisib is being investigated. ascopubs.org
HER2-Targeted Therapies: In HER2-positive breast cancer, there is a rationale for combining CDK4/6 inhibitors with anti-HER2 therapies. nih.gov The cyclin D1/CDK4 pathway has been implicated in resistance to anti-HER2 treatment. nih.gov Preclinical models have shown that CDK4/6 inhibitors can re-sensitize tumors to HER2-targeted therapies. nih.gov An ongoing clinical trial is evaluating Ribociclib in combination with Trastuzumab. nih.gov
MEK Inhibitors: The MAPK/ERK pathway is another signaling route that can lead to cyclin D1 induction. aacrjournals.org Preclinical studies in melanoma models have demonstrated that the combination of Palbociclib with a MEK inhibitor like Trametinib (B1684009) resulted in significantly improved tumor regression. aacrjournals.org
Combination with Immunotherapy:
There is growing evidence that CDK4/6 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity, providing a strong rationale for combining them with immune checkpoint inhibitors. onclive.com The phase II PACE trial is investigating the combination of Palbociclib, Fulvestrant (B1683766), and the checkpoint inhibitor Avelumab in patients with HR+/HER2- metastatic breast cancer who have progressed on a prior CDK4/6 inhibitor. ascopubs.orgonclive.comemjreviews.com
Re-challenging with a Different CDK4/6 Inhibitor:
Clinical evidence suggests that not all CDK4/6 inhibitors have identical mechanisms of action and resistance. frontiersin.org Abemaciclib, for instance, has shown activity as a single agent and may have a distinct clinical profile. nih.govnih.gov This has led to the investigation of sequential CDK4/6 inhibitor therapy. The MAINTAIN and postMONARCH trials have explored switching to a different CDK4/6 inhibitor (Ribociclib or Abemaciclib, respectively) after progression on a prior one, with some studies showing a benefit for this approach, particularly after prior Palbociclib. ascopubs.orgemjreviews.comonclive.com
The following table provides an overview of selected combinatorial strategies:
| Combination | Rationale | Key Findings/Ongoing Trials |
| CDK4/6i + PI3K/mTOR inhibitors | Overcomes resistance via the PI3K/AKT/mTOR pathway. nih.gov | Preclinical synergy demonstrated. nih.govaacrjournals.org Clinical trials like INAVO-120 are ongoing. ascopubs.org |
| CDK4/6i + Anti-HER2 Therapy | Addresses resistance to HER2-targeted therapies. nih.gov | Preclinical data shows re-sensitization to HER2 therapies. nih.gov Clinical trials are underway (e.g., Ribociclib + Trastuzumab). nih.gov |
| CDK4/6i + MEK inhibitors | Targets the MAPK/ERK pathway. aacrjournals.org | Improved tumor regression in preclinical melanoma models. aacrjournals.org |
| CDK4/6i + Immunotherapy | Enhances anti-tumor immunity. onclive.com | The PACE trial is evaluating Palbociclib + Avelumab. ascopubs.orgonclive.comemjreviews.com |
| Sequential CDK4/6i | Exploits differences between inhibitors. frontiersin.org | MAINTAIN and postMONARCH trials suggest benefit in switching after progression. ascopubs.orgemjreviews.comonclive.com |
The development of next-generation CDK inhibitors and the exploration of rational combinatorial strategies hold the promise of extending the benefits of CDK4/6 inhibition to a broader patient population and overcoming the challenge of therapeutic resistance.
Q & A
Q. What is the optimal dosing strategy for Palbociclib 2HCl in preclinical studies to balance efficacy and toxicity?
Methodological Answer: Dose optimization should integrate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Start with in vivo studies using human-equivalent doses derived from clinical trials (e.g., 125 mg/day in humans, adjusted for species-specific metabolic rates). Monitor neutropenia as a toxicity marker and use exposure-response analyses to correlate Cavg,t (average concentration) with progression-free survival (PFS) . Validate dosing using HPLC for plasma concentration monitoring .
Q. How should researchers design experiments to evaluate this compound in combination therapies?
Methodological Answer: Use stratified randomization in preclinical models (e.g., hormone receptor-positive [HR+] breast cancer xenografts) to account for variables like metastatic site (visceral vs. nonvisceral). Reference the PALOMA-3 trial design, which combined Palbociclib with fulvestrant and included subgroup analyses for menopausal status and ethnicity . Include dose-reduction protocols (e.g., 100 mg vs. 75 mg Palbociclib) to assess exposure-efficacy relationships .
Q. What analytical methods are recommended for quantifying this compound and its metabolites?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is validated for quantifying Palbociclib and related substances. Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 230 nm. Ensure method validation per ICH guidelines, including specificity, linearity (1–50 μg/mL), and precision (RSD <2%) .
Q. How do CDK4/6 inhibition mechanisms differ between this compound and other inhibitors (e.g., ribociclib)?
Methodological Answer: Conduct comparative kinase profiling assays to assess selectivity. Palbociclib shows higher specificity for CDK4/6 over CDK2/9, unlike ribociclib, which has broader off-target effects. Use flow cytometry to measure cell-cycle arrest (G1 phase) in HR+ cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How should contradictory data from clinical trials and real-world studies be reconciled?
Methodological Answer: Apply multivariable Cox proportional hazard models to adjust for confounders (e.g., prior endocrine therapy, metastatic burden). For example, real-world Asian cohorts showed lower PFS than PALOMA-3 due to underrepresentation in trials; address this via stratified analysis and biomarker-adjusted efficacy metrics (e.g., Ki-67 index) .
Q. What strategies optimize this compound efficacy in endocrine-resistant breast cancer models?
Methodological Answer: Use patient-derived xenografts (PDXs) with acquired resistance to letrozole or fulvestrant. Combine Palbociclib with PI3K inhibitors (e.g., inavolisib), which reduced progression risk by 57% in the INAVO120 trial. Monitor synergistic effects via RNA sequencing for RB1 pathway activation .
Q. How do pharmacokinetic variations impact this compound dosing in diverse populations?
Methodological Answer: Conduct population PK analyses to identify covariates (e.g., body weight, hepatic function). Asian patients exhibit 30% higher Cavg,t than non-Asians, necessitating dose adjustments. Use nonlinear mixed-effects modeling (NONMEM) to simulate exposure scenarios .
Q. What biomarkers predict this compound resistance in HR+/HER2− breast cancer?
Methodological Answer: Validate candidate biomarkers (e.g., cyclin E1 overexpression, loss of Rb protein) using immunohistochemistry (IHC) and next-generation sequencing (NGS). Correlate findings with PFS data from trials like VERONICA, which explored post-CDK4/6 inhibitor resistance .
Q. How can real-world data (RWD) address gaps in clinical trial evidence for male patients?
Methodological Answer: Retrospectively analyze electronic health records (EHRs) with propensity score matching to compare outcomes in male vs. female cohorts. Reference NCT03280303, which reported similar safety profiles but shorter median PFS in males (7.1 vs. 9.2 months) .
Data Analysis and Reporting Guidelines
Q. What statistical methods are critical for analyzing this compound trial data?
Methodological Answer: Use Kaplan-Meier estimates for PFS/OS curves and log-rank tests for between-group comparisons. For exposure-response relationships, apply Cox regression with Cavg,t as a continuous variable. Report hazard ratios (HRs) with 95% confidence intervals (e.g., HR 0.43 in INAVO120) .
Q. How should researchers report adverse events (AEs) in this compound studies?
Methodological Answer: Grade AEs per CTCAE v5.0, focusing on neutropenia (Grade 3/4 incidence: ~60%). Use competing risk analysis to distinguish treatment-related vs. disease-related events. Include dose-modification rates (e.g., 33% require dose reduction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
